3-(Cyclohexylamino)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclohexylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUJYRYCQHJDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220465 | |
| Record name | 3-Cyclohexylaminopropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-03-4 | |
| Record name | 3-(Cyclohexylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylaminopropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexylaminopropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaminopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Cyclohexylamino)propanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclohexylamino)propanenitrile is a bifunctional molecule featuring a secondary amine and a nitrile group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The cyclohexyl group provides lipophilicity, while the aminonitrile moiety offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 702-03-4 | [1][2] |
| Molecular Formula | C₉H₁₆N₂ | [1][2] |
| Molecular Weight | 152.24 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | 122-124 °C at 4 mmHg | [3] |
| Density | 0.94 g/cm³ | [3] |
| SMILES | C1CCC(CC1)NCCC#N | [2][4] |
| InChI | InChI=1S/C9H16N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-6,8H2 | [4] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the cyclohexyl and propanenitrile moieties.
-
Cyclohexyl Protons: A complex multiplet in the range of δ 1.0-2.0 ppm would correspond to the ten protons on the cyclohexane ring. The methine proton attached to the nitrogen (CH-N) would likely appear as a multiplet further downfield, around δ 2.5-3.0 ppm.
-
Propanenitrile Protons: The two methylene groups of the propanenitrile chain would appear as triplets. The methylene group adjacent to the nitrile (CH₂ CN) is expected around δ 2.5-2.7 ppm, while the methylene group adjacent to the nitrogen (N-CH₂ ) would be shifted slightly downfield to approximately δ 2.8-3.0 ppm due to the electron-withdrawing effect of the nitrogen atom.
-
N-H Proton: A broad singlet corresponding to the secondary amine proton (NH) would be observed, with its chemical shift being concentration and solvent dependent, typically in the range of δ 1.0-3.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide information on the carbon skeleton.
-
Cyclohexyl Carbons: Several signals in the aliphatic region (δ 25-55 ppm) would be expected for the carbons of the cyclohexane ring. The carbon attached to the nitrogen (CH-N) would be the most downfield of this group.
-
Propanenitrile Carbons: The nitrile carbon (C≡N) would appear as a characteristic signal in the downfield region, typically around δ 118-122 ppm. The methylene carbon adjacent to the nitrile (C H₂CN) would be found around δ 15-20 ppm, and the methylene carbon next to the nitrogen (N-C H₂CH₂CN) would be in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ would indicate the presence of the secondary amine N-H bond.
-
C-H Stretch: Strong absorptions in the 2850-2950 cm⁻¹ region would correspond to the C-H stretching vibrations of the cyclohexyl and propanenitrile methylene groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is characteristic of the nitrile group. This is a key diagnostic peak for this molecule.
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region would be associated with the C-N stretching vibration.
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 152.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the cyanoethyl group or fragmentation of the cyclohexane ring. A prominent peak corresponding to the cyclohexylaminomethyl cation could also be expected. Predicted mass-to-charge ratios for various adducts are available in public databases.[4]
Synthesis
The most direct and industrially viable method for the synthesis of this compound is the cyanoethylation of cyclohexylamine with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.
References
- 1. scbt.com [scbt.com]
- 2. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(Cyclohexylideneamino)oxy]propanenitrile | C9H14N2O | CID 42625228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-(Cyclohexylamino)propanenitrile (CAS 702-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
3-(Cyclohexylamino)propanenitrile, registered under CAS number 702-03-4, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.[1][2][3] Its structure, combining a bulky, lipophilic cyclohexyl moiety with a reactive propionitrile chain, makes it a versatile intermediate in organic synthesis. While direct applications in drug development are not extensively documented, its constituent functional groups are prevalent in a wide array of pharmacologically active compounds. The secondary amine can act as a nucleophile or a base, and the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems. This guide provides a comprehensive overview of its synthesis, characterization, safety, and potential utility in research and development.
Molecular Structure:
References
Synthesis of 3-(Cyclohexylamino)propanenitrile
An In-depth Technical Guide to the
Executive Summary
This guide provides a comprehensive technical overview of the synthesis of 3-(Cyclohexylamino)propanenitrile, a valuable bifunctional chemical intermediate. The primary focus is on the Aza-Michael addition of cyclohexylamine to acrylonitrile, a robust and efficient synthetic route. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and explores key parameters for process optimization. Furthermore, it covers essential techniques for product purification, analytical characterization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.
Introduction: Chemical Identity and Significance
This compound (CAS No. 702-03-4) is a secondary aminonitrile featuring a cyclohexyl group and a cyanoethyl moiety.[1][2] Its structure combines the nucleophilic character of a secondary amine with the versatile reactivity of a nitrile group, making it a useful building block in organic synthesis.
Chemical Properties:
-
Molecular Formula: C₉H₁₆N₂[1]
-
Molecular Weight: 152.24 g/mol [1]
-
Structure: A cyclohexyl ring attached to the nitrogen atom of a 3-aminopropanenitrile backbone.
The dual functionality allows for subsequent chemical modifications at either the amine or the nitrile, opening pathways to a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Principle of Synthesis: The Aza-Michael Addition
The most direct and industrially scalable method for synthesizing this compound is the Aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine (cyclohexylamine) to an α,β-unsaturated nitrile (acrylonitrile).[3][4]
The reaction is highly efficient and often proceeds exothermically without the need for complex catalysts. The primary driving force is the formation of a stable carbon-nitrogen bond, facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond in acrylonitrile, making the β-carbon electrophilic and susceptible to nucleophilic attack.[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example | Notes |
| Cyclohexylamine | 108-91-8 | 99.17 | ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| Acrylonitrile | 107-13-1 | 53.06 | ≥99%, stabilized | Sigma-Aldrich | Toxic, flammable, and a carcinogen.[6] |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR | Extraction solvent. |
| Petroleum Ether | 8032-32-4 | N/A | ACS Grade | VWR | Eluent for chromatography. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | Sigma-Aldrich | Drying agent. |
| Silica Gel (for column) | 7631-86-9 | 60.08 | 100-200 mesh | Sorbent Tech. | Stationary phase for purification.[7] |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood due to the high toxicity and volatility of acrylonitrile.[6] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.
-
Reaction Setup: In a one-necked round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equiv.) in methanol (approx. 1.5 mL per 0.5 mmol of amine).
-
Reagent Addition: While stirring at room temperature, add acrylonitrile (1.5-2.0 equiv.) dropwise to the solution. An excess of acrylonitrile is used to ensure the complete consumption of the limiting amine. The reaction is exothermic; for larger-scale syntheses, an ice bath may be necessary to maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical eluent system is 5-10% ethyl acetate in petroleum ether. The disappearance of the cyclohexylamine spot indicates the completion of the reaction. Reaction times can vary from a few hours to 72 hours.[7]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water (approx. 10x the volume of methanol used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by column chromatography on silica gel.[7]
-
Column Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice for separating moderately polar organic compounds.[7] |
| Eluent System | 5% Ethyl Acetate in Petroleum Ether | This polarity is typically effective for eluting the product while retaining impurities.[7] |
| Loading | Dry loading or minimal solvent | Ensures a narrow band and better separation. |
| Monitoring | TLC visualization with UV lamp or I₂ stain | Allows for tracking the separation and identifying product-containing fractions.[7] |
Reaction Mechanism and Optimization
Mechanistic Pathway
The Aza-Michael addition of cyclohexylamine to acrylonitrile proceeds through a nucleophilic conjugate addition mechanism.
Caption: Mechanism of the Aza-Michael addition.
Key Parameter Optimization
| Parameter | Experimental Choice & Rationale | Potential Issues & Mitigation |
| Stoichiometry | An excess of acrylonitrile (1.5-2.0 equiv.) is often used. Causality: This drives the reaction to completion by ensuring the limiting nucleophile (cyclohexylamine) is fully consumed, simplifying purification. | A large excess of acrylonitrile can lead to the formation of the bis-adduct, 3,3'-(cyclohexylazanediyl)dipropanenitrile. Mitigation: Use a moderate excess and monitor the reaction by TLC to stop it before significant bis-adduct formation occurs. |
| Solvent | The reaction can be run neat (solvent-free) or in a protic solvent like methanol.[7] Causality: Methanol can help dissipate heat and facilitate proton transfer in the final step of the mechanism. A neat reaction is more atom-economical. | Neat: The reaction can be highly exothermic and difficult to control on a large scale. Mitigation: Slow, dropwise addition of one reagent to the other with efficient cooling. Solvent: Slower reaction rates. Mitigation: Longer reaction times or gentle heating may be required. |
| Temperature | Typically run at room temperature. Causality: The reaction is often spontaneous and sufficiently fast at ambient temperatures. External heating is usually unnecessary and can promote side reactions. | Uncontrolled exotherms can lead to polymerization of acrylonitrile or formation of byproducts. Mitigation: For scales larger than a few grams, use an ice-water bath during the addition of acrylonitrile to maintain control.[8] |
| Catalysis | Often requires no catalyst. Causality: Cyclohexylamine is a sufficiently strong nucleophile to initiate the reaction. For less reactive amines, a mild base or Lewis acid could be employed.[7] | Unnecessary catalysts can complicate purification. Mitigation: Only introduce a catalyst if the reaction rate is unacceptably slow, starting with catalytic amounts of a weak base like triethylamine. |
Analytical Characterization
Confirming the structure and purity of the final product is critical. The following table summarizes the expected results from standard analytical techniques, based on data from analogous structures.[7][9][10]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (t, 2H): Triplet for -CH₂-CH₂-CN. δ ~2.5-2.7 (t, 2H): Triplet for -NH-CH₂-CH₂. δ ~2.4-2.6 (m, 1H): Methine proton on the cyclohexyl ring. δ ~1.0-1.9 (m, 11H): Cyclohexyl ring protons and the N-H proton. |
| ¹³C NMR (CDCl₃) | δ ~118-120: Quaternary carbon of the nitrile group (-C≡N). δ ~50-60: Methine carbon of the cyclohexyl ring attached to N. δ ~40-45: Methylene carbon adjacent to the amine (-NH-CH₂-). δ ~24-35: Other cyclohexyl and methylene carbons. δ ~15-20: Methylene carbon adjacent to the nitrile (-CH₂-CN). |
| IR Spectroscopy (KBr/Neat) | ~3300 cm⁻¹: N-H stretch (secondary amine). ~2930 & 2850 cm⁻¹: C-H stretches (aliphatic). ~2245 cm⁻¹: C≡N stretch (nitrile), a sharp and characteristic peak.[8] |
| Mass Spectrometry (ESI-TOF) | [M+H]⁺: Calculated for C₉H₁₇N₂⁺ is 153.1386; Found should be within a few ppm of this value.[7] |
References
- 1. scbt.com [scbt.com]
- 2. 702-03-4|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. igtpan.com [igtpan.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Propanenitrile, 3-(propylamino)- [webbook.nist.gov]
- 10. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
An In-depth Technical Guide to the Physical Characteristics of 3-(Cyclohexylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-(Cyclohexylamino)propanenitrile (CAS No. 702-03-4), a versatile intermediate with potential applications in pharmaceutical synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its properties and the methodologies for their accurate determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to uphold the highest standards of scientific integrity and empower researchers in their synthetic and analytical endeavors.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a bifunctional molecule incorporating a secondary amine and a nitrile group. This unique combination of reactive centers makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs). The cyclohexyl moiety provides lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The propanenitrile substructure offers a flexible three-carbon linker and a versatile nitrile group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. One noted potential application for this compound is in the production of agents with hypotensive activity[1].
Understanding the fundamental physical characteristics of this compound is paramount for its effective use in a laboratory or process chemistry setting. Accurate data on properties such as melting point, boiling point, and solubility are critical for designing reaction conditions, purification strategies, and formulation protocols. This guide provides a detailed examination of these properties and the analytical techniques employed for their determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible research. These parameters dictate handling, storage, reaction setup, and purification methodologies.
Structural and General Properties
The fundamental identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 702-03-4 | [2][3][4][5] |
| Molecular Formula | C₉H₁₆N₂ | [2][4][5][6] |
| Molecular Weight | 152.24 g/mol | [2][4][6] |
| Appearance | Clear Liquid | [5] |
| Purity | >90% to 98.0% (supplier dependent) | [3][5] |
| SMILES | N#CCCNC1CCCCC1 | [4][6] |
| InChI Key | OLUJYRYCQHJDKJ-UHFFFAOYSA-N | [5][6] |
Thermal Properties
The thermal behavior of a compound is a critical determinant of its stability and the conditions under which it can be processed.
| Property | Value | Source(s) |
| Melting Point | 122 °C | [1] |
| Boiling Point | 122-124 °C at 4 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
Expert Insight: The reported melting point of 122 °C, while from a chemical supplier, should be approached with a degree of caution, as the compound is also described as a liquid at room temperature[5]. It is possible this value represents a measurement under specific, non-standard conditions or could be an error. The boiling point is provided at reduced pressure, which is a common and necessary practice for high-boiling amines to prevent thermal decomposition at atmospheric pressure. The relatively high boiling point is expected due to the molecular weight and the presence of a hydrogen-bonding amine group.
The precise determination of thermal properties is crucial for process safety and optimization. The following are standard, self-validating methodologies.
Differential Scanning Calorimetry (DSC) for Melting Point Determination:
DSC is a highly sensitive technique used to measure the difference in heat flow between a sample and a reference as a function of temperature[7][8][9]. This allows for the accurate determination of melting points, as well as other thermal events like glass transitions and crystallization[10][11].
-
Principle of Causality: By subjecting the sample to a controlled temperature program, the endothermic process of melting is observed as a distinct peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The choice of a slow heating rate (e.g., 1-10 °C/min) is critical to ensure thermal equilibrium and obtain a sharp, well-defined melting peak.
Thermogravimetric Analysis (TGA) for Thermal Stability:
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[12][13][14][15]. This technique is invaluable for determining the thermal stability of a compound and identifying decomposition temperatures[16].
-
Principle of Causality: A continuous loss of mass with increasing temperature indicates decomposition. The onset temperature of this mass loss is a critical parameter for defining the upper-temperature limit for handling and processing of this compound. Running the analysis under an inert atmosphere (e.g., nitrogen) is crucial to isolate thermal decomposition from oxidative processes.
Caption: Workflow for Thermal Stability Assessment using TGA.
Solubility Profile
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the amine group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the nonpolar cyclohexyl ring will limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): Good solubility is expected in these solvents due to dipole-dipole interactions with the nitrile and amine groups.
-
Nonpolar Solvents (e.g., hexanes, toluene): The significant nonpolar character of the cyclohexyl group suggests that it will be soluble in many nonpolar organic solvents.
Expert Insight: For synthetic applications, solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane are likely to be good choices for dissolving this compound and its reaction partners. For purification by chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) would likely provide good separation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. While experimentally determined spectra for this compound are not widely published, predictive models and data from analogous structures can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum:
-
Cyclohexyl Protons: A complex series of multiplets is expected in the range of δ 1.0-2.0 ppm, corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen (the methine proton) will likely appear as a multiplet further downfield, around δ 2.5-3.0 ppm.
-
Propyl Protons: The two methylene groups of the propanenitrile chain will appear as triplets. The methylene group adjacent to the nitrile (C2) is expected around δ 2.5 ppm, while the methylene group adjacent to the amine (C3) will be slightly more downfield, around δ 2.8-3.0 ppm.
-
Amine Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which will be concentration and solvent dependent but typically falls in the range of δ 1.0-4.0 ppm.
Predicted ¹³C NMR Spectrum:
-
Nitrile Carbon: A characteristic peak for the nitrile carbon is expected around δ 118-122 ppm.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between δ 25-55 ppm. The carbon attached to the nitrogen will be the most downfield of this group.
-
Propyl Carbons: The methylene carbon adjacent to the nitrile group (C2) will be in the range of δ 15-25 ppm, while the methylene carbon adjacent to the amine (C3) will be further downfield, around δ 40-50 ppm.
References
- 1. 3-(CYCLOHEXYLAMINO)PROPIONITRILE | 702-03-4 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 702-03-4|this compound|BLD Pharm [bldpharm.com]
- 5. 3-(Cyclohexylamino)propionitrile | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. rroij.com [rroij.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tainstruments.com [tainstruments.com]
- 16. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Characterization of 3-(Cyclohexylamino)propanenitrile: A Technical Guide
Introduction
3-(Cyclohexylamino)propanenitrile is a bifunctional molecule incorporating a secondary amine and a nitrile group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the preparation of specialized diamines, polyamines, and heterocyclic compounds relevant to drug discovery and materials science. The unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final products.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide will leverage data from structurally related compounds and foundational spectroscopic principles to predict and interpret the characteristic spectral features of the title molecule. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical reference for scientists working with similar aminonitrile structures.
The molecular structure and numbering scheme used for the spectral assignments in this guide are presented below:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons on the cyclohexyl ring and the propanenitrile chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the nitrile group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.85 | t | 2H | H-7 | Protons adjacent to the secondary amine (N1). |
| ~ 2.50 | t | 2H | H-8 | Protons adjacent to the electron-withdrawing nitrile group (C9≡N2). |
| ~ 2.45 | m | 1H | H-1 | Methine proton on the cyclohexyl ring directly attached to the nitrogen. |
| ~ 1.90 - 1.60 | m | 5H | Cyclohexyl H & NH | Axial and equatorial protons on the cyclohexyl ring and the amine proton. The NH proton signal may be broad and its integration variable. |
| ~ 1.30 - 1.10 | m | 6H | Cyclohexyl H | Remaining axial and equatorial protons of the cyclohexyl ring. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclohexyl protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The nitrile carbon will have a characteristic downfield chemical shift.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 119.0 | C9 (C≡N) | Characteristic chemical shift for a nitrile carbon. |
| ~ 57.0 | C1 | Methine carbon of the cyclohexyl ring attached to the nitrogen. |
| ~ 47.0 | C7 | Carbon adjacent to the secondary amine. |
| ~ 33.0 | C2, C6 | Carbons of the cyclohexyl ring adjacent to C1. |
| ~ 26.0 | C4 | Carbon of the cyclohexyl ring para to C1. |
| ~ 25.0 | C3, C5 | Carbons of the cyclohexyl ring meta to C1. |
| ~ 17.0 | C8 | Carbon adjacent to the nitrile group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons (though none are present in this molecule except the nitrile carbon).
-
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the secondary amine (N-H), the nitrile (C≡N), and the aliphatic C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 | Weak-Medium | N-H stretch | Characteristic of a secondary amine. |
| ~ 2930 & 2850 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexyl and propanenitrile moieties. |
| ~ 2245 | Medium | C≡N stretch | Characteristic stretching vibration for a nitrile group.[1] |
| ~ 1450 | Medium | C-H bend | Aliphatic C-H bending (scissoring). |
| ~ 1120 | Medium | C-N stretch | Stretching vibration of the amine C-N bond. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. ATR is a modern technique that requires minimal sample preparation and is suitable for liquids and solids.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum by the instrument's software.
References
3-(Cyclohexylamino)propanenitrile literature review
An In-depth Technical Guide to 3-(Cyclohexylamino)propanenitrile for Researchers and Drug Development Professionals
Introduction
This compound, with CAS Number 702-03-4, is a secondary amine featuring a cyclohexyl group and a cyanoethyl group.[1][2] It is a clear, colorless, and basic liquid with a characteristic amine-like odor.[3] While not a widely recognized active pharmaceutical ingredient itself, its molecular structure represents a valuable scaffold in medicinal chemistry. The combination of a lipophilic cyclohexyl ring, a flexible linker, and a polar, hydrogen-bond-accepting nitrile group makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety protocols, tailored for researchers in the chemical and pharmaceutical sciences.
Synthesis and Mechanistic Insights: The Aza-Michael Addition
The most direct and industrially scalable method for synthesizing this compound is the conjugate addition of cyclohexylamine to acrylonitrile. This reaction, a specific type of Michael addition known as an aza-Michael addition, is highly efficient and proceeds by adding the amine nucleophile to the β-carbon of the electron-deficient alkene.[5][6]
Reaction Mechanism
The reaction is typically base-catalyzed, although it can often proceed neat (without solvent) or in a protic solvent like ethanol. The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electron-poor β-carbon of acrylonitrile. This breaks the π-bond of the alkene.
-
Proton Transfer: A proton is transferred from the newly formed ammonium ion to the carbanion, yielding the final, neutral product.
Caption: Reaction mechanism of this compound synthesis.
Experimental Protocol: A Validated Approach
This protocol is a generalized procedure based on standard methodologies for aza-Michael additions.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 eq).
-
Reagent Addition: Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the cyclohexylamine at room temperature. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-24 hours or heat gently (e.g., to 50°C) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete, remove any excess acrylonitrile and solvent (if used) under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.
Caption: Step-by-step experimental workflow for synthesis.
Physicochemical and Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 702-03-4 | [2] |
| Molecular Formula | C₉H₁₆N₂ | [1] |
| Molecular Weight | 152.24 g/mol | [1][7] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 122-124°C (at 4 mmHg) | [2] |
| Density | 0.94 g/cm³ | [2] |
| pKa | 8.67 ± 0.20 (Predicted) | [2] |
Expected Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[8][9]
| Technique | Expected Features |
| ¹H NMR | ~2.9-3.1 ppm (t, 2H): Protons on the carbon adjacent to the secondary amine (-CH₂-NH-).~2.5-2.7 ppm (t, 2H): Protons on the carbon adjacent to the nitrile (-CH₂-CN).~2.4-2.6 ppm (m, 1H): Methine proton on the cyclohexyl ring (-CH-NH-).~1.0-1.9 ppm (m, 11H): Remaining cyclohexyl protons and the NH proton. |
| ¹³C NMR | ~118-120 ppm: Nitrile carbon (C≡N).~50-55 ppm: Methine carbon of the cyclohexyl ring attached to nitrogen.~45-50 ppm: Methylene carbon adjacent to the amine (-CH₂-NH-).~25-35 ppm: Other methylene carbons of the cyclohexyl ring.~15-20 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN). |
| IR (Infrared) | ~3300-3400 cm⁻¹ (weak): N-H stretch.~2850-2950 cm⁻¹ (strong): C-H stretches (aliphatic).~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch (highly characteristic). |
| MS (Mass Spec) | 152 (M⁺): Molecular ion peak.151 (M-1)⁺: Loss of a hydrogen atom.Key Fragments: Fragments corresponding to the loss of the cyanoethyl group or cleavage of the cyclohexyl ring. |
Applications in Research and Drug Development
This compound serves primarily as a chemical building block or intermediate. Its value lies in the strategic combination of its structural features, which can be elaborated to access a wide range of more complex molecular architectures.
Role as a Synthetic Intermediate
The secondary amine provides a reactive handle for N-alkylation, acylation, or sulfonylation, allowing for the introduction of diverse functional groups. The nitrile group is also highly versatile; it can be:
-
Hydrolyzed to a carboxylic acid or amide.
-
Reduced to a primary amine, extending the carbon chain and creating a diamine scaffold.
-
Reacted with organometallic reagents (e.g., Grignards) to form ketones.
This chemical versatility allows it to be a precursor for compounds used in various research areas, from materials science to pharmaceuticals.
Potential in Medicinal Chemistry
While direct biological activity data for this specific molecule is scarce, the underlying β-aminonitrile scaffold is present in numerous biologically active compounds. The cyano group is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4] For instance, derivatives of 2-cyanoacetamide have shown promise as anticancer agents.[10] Furthermore, molecules containing a cyano group have been developed as potent and selective enzyme inhibitors, such as inhibitors for dipeptidyl peptidase (DPP-IV) and transforming growth factor beta-activated kinase 1 (TAK1).[4][11]
The cyclohexyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties. Therefore, this compound is a logical starting point for library synthesis in lead discovery campaigns targeting a wide array of biological targets.
Caption: Logical pathway from building block to potential therapeutics.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Toxicity: Harmful if inhaled or in contact with skin.[3]
-
Organ Damage: May cause damage to organs and is suspected of damaging fertility or the unborn child.[3]
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
-
Handling and Storage:
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong oxidizers.[3]
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
In case of skin contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
References
- 1. US10947510B2 - Culture medium for epithelial stem cells and organoids comprising the stem cells - Google Patents [patents.google.com]
- 2. CAS Patents | CAS [cas.org]
- 3. N-2-cyanoethyl-N-methylmethacrylamide | C8H12N2O | CID 15084876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Propanenitrile, 3-(propylamino)- [webbook.nist.gov]
- 9. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologs and Analogs of 3-(Cyclohexylamino)propanenitrile: Synthesis, Biological Evaluation, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(cyclohexylamino)propanenitrile and its derivatives, compounds of growing interest in medicinal chemistry. We delve into the synthetic pathways for these molecules, with a focus on the practical application of the Michael addition. A significant portion of this guide is dedicated to the exploration of their biological activities, particularly as potential modulators of lysyl oxidase, and the associated neurotoxicological considerations. Through a detailed examination of structure-activity relationships, this document aims to equip researchers with the knowledge necessary to design and develop novel therapeutic agents based on the aminopropionitrile scaffold.
Introduction
This compound is a secondary aminonitrile characterized by a cyclohexyl group and a propanenitrile moiety. This core structure serves as a versatile scaffold for the development of a wide array of homologs and analogs with potential therapeutic applications. The interest in this class of compounds stems from the known biological activities of related aminonitriles, most notably β-aminopropionitrile (BAPN), a well-characterized inhibitor of lysyl oxidase (LOX).[1] The exploration of N-substituted β-aminopropionitriles, such as the cyclohexyl derivative, opens avenues for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to the development of more potent and selective therapeutic agents.
This guide will provide a detailed examination of the synthetic methodologies for preparing this compound and its derivatives, explore their potential biological targets and activities, and discuss the critical structure-activity relationships that govern their efficacy and safety.
Synthesis of this compound and Its Derivatives
The primary and most efficient method for the synthesis of this compound is the aza-Michael addition of cyclohexylamine to acrylonitrile. This reaction is a conjugate addition of an amine to an α,β-unsaturated nitrile, a process known for its high atom economy and generally mild reaction conditions.
General Synthetic Protocol: Aza-Michael Addition
The following protocol is adapted from a general procedure for the synthesis of 3-(phenylamino)propanenitrile and is applicable to the synthesis of this compound by substituting aniline with cyclohexylamine.[2]
Reaction Scheme:
Figure 1: General scheme for the aza-Michael addition of cyclohexylamine to acrylonitrile.
Materials:
-
Cyclohexylamine
-
Acrylonitrile
-
Catalyst (e.g., Yttrium Nitrate, optional)[2]
-
Methanol (or other suitable solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and acrylonitrile (2.0 equivalents) in methanol.
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 10 mol%) of yttrium nitrate to the reaction mixture.[2] The reaction can also proceed without a catalyst, often requiring longer reaction times or elevated temperatures.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound.
Synthesis of Homologs and Analogs
The versatility of the aza-Michael addition allows for the synthesis of a wide range of homologs and analogs by varying the starting amine and the α,β-unsaturated nitrile.
-
Homologs: Homologs of this compound can be synthesized by reacting cyclohexylamine with different α,β-unsaturated nitriles (e.g., crotononitrile, cinnamonitrile) to vary the length and substitution of the carbon chain between the amino and nitrile groups.
-
Analogs: Analogs can be prepared by reacting acrylonitrile with a variety of cyclic and acyclic amines. For instance, using cyclopentylamine or cycloheptylamine would yield the corresponding N-cycloalkyl-β-aminopropionitriles. Substitutions on the cyclohexyl ring of cyclohexylamine can also be introduced to explore structure-activity relationships.
Biological Activity and Potential Therapeutic Applications
The biological activity of this compound and its derivatives is largely unexplored; however, based on the known pharmacology of related aminonitriles, several potential therapeutic applications can be hypothesized.
Inhibition of Lysyl Oxidase (LOX)
The primary putative target for this class of compounds is lysyl oxidase (LOX) , a copper-dependent enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[3] Inhibition of LOX has therapeutic potential in fibrotic diseases and cancer metastasis.
β-Aminopropionitrile (BAPN) is a well-established irreversible inhibitor of LOX.[4] Studies on a series of aminopropionitriles have shown that while BAPN is the most potent inhibitor, secondary aminonitriles such as 3,3'-iminodipropionitrile (IDPN) also exhibit reversible inhibition of LOX.[3] This suggests that the N-cyclohexyl substitution in this compound may modulate its interaction with the LOX active site. The presence of a primary amino group is not a strict requirement for LOX inhibition, opening the door for N-substituted derivatives to be effective modulators of this enzyme.[3]
Neurobiological Effects and Toxicological Profile
A critical consideration in the development of aminonitrile-based therapeutics is their potential for neurotoxicity. β-Aminopropionitrile has been shown to induce neuronal degeneration in vitro in a dose-dependent manner, with an ID50 of 10-5 M in rat embryonic neuronal cultures.[1] The neurotoxic effects of other aminonitriles, such as 3,3'-iminodipropionitrile (IDPN) and 3,3'-dimethylaminopropionitrile (DMAPN), have also been documented.[5] It is hypothesized that the metabolism of aminonitriles may play a role in their neurotoxicity.[5] Therefore, a thorough toxicological evaluation of any new this compound derivative is imperative.
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold is key to understanding the structure-activity relationships (SAR) that govern its biological activity.
The Role of the N-Substituent
The nature of the N-substituent plays a critical role in the potency and selectivity of aminonitrile-based LOX inhibitors. In a study of various aminopropionitriles, the unsubstituted BAPN was the most potent LOX inhibitor.[3] Secondary amines showed reversible inhibition, while a tertiary amine (DMAPN) showed no inhibition.[3] This suggests that the size and steric bulk of the N-substituent, such as the cyclohexyl group, will significantly influence the inhibitory activity.
Modifications of the Cyclohexyl Ring
Introducing substituents on the cyclohexyl ring can provide insights into the binding pocket of the target enzyme. Hydrophilic or hydrophobic groups at different positions on the ring can be explored to optimize binding affinity and selectivity.
Alterations to the Propanenitrile Chain
Modifications to the propanenitrile backbone, such as the introduction of alkyl or aryl groups, can affect the molecule's conformation and its interaction with the target.
The exploration of these structural modifications, coupled with robust biological screening, will be essential for the development of this compound derivatives with improved therapeutic profiles.
Experimental Protocols for Biological Evaluation
In Vitro Lysyl Oxidase Inhibition Assay
A standard in vitro assay to determine the inhibitory potential of this compound and its analogs against LOX can be performed using purified enzyme and a suitable substrate.
Protocol Outline:
-
Enzyme Source: Purified lysyl oxidase from a suitable source (e.g., bovine aorta).
-
Substrate: A fluorescent or radioactive substrate that allows for the quantification of enzyme activity.
-
Assay Conditions: Incubate the enzyme with varying concentrations of the test compound in a suitable buffer at 37°C.
-
Activity Measurement: Initiate the reaction by adding the substrate and measure the product formation over time using a fluorometer or scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vitro Neurotoxicity Assay
To assess the potential neurotoxicity of the synthesized compounds, an in vitro assay using primary neuronal cultures or a neuronal cell line can be employed.
Protocol Outline:
-
Cell Culture: Culture primary neurons from rat embryos or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Morphological Analysis: Observe any morphological changes in the neurons, such as neurite retraction or cell body shrinkage, using microscopy.
-
Data Analysis: Determine the IC50 or LD50 value for neurotoxicity.
Data Presentation
A systematic study of the homologs and analogs of this compound would generate a wealth of data. This data should be presented in a clear and concise tabular format to facilitate comparison and the elucidation of SAR.
Table 1: Hypothetical Biological Data for this compound Analogs
| Compound ID | R-Group (N-substituent) | LOX Inhibition IC50 (µM) | Neurotoxicity IC50 (µM) |
| 1 | Cyclohexyl | Data to be determined | Data to be determined |
| 2 | Cyclopentyl | Data to be determined | Data to be determined |
| 3 | Cycloheptyl | Data to be determined | Data to be determined |
| 4 | 4-Methylcyclohexyl | Data to be determined | Data to be determined |
| 5 | Phenyl | Data to be determined | Data to be determined |
| BAPN | H | Known value | ~10[1] |
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly as inhibitors of lysyl oxidase. The straightforward synthesis via the aza-Michael addition allows for the generation of a diverse library of analogs for biological screening. Future research should focus on a systematic exploration of the structure-activity relationships to optimize LOX inhibitory potency while minimizing off-target effects, especially neurotoxicity. The insights gained from such studies will be invaluable for the rational design of next-generation aminonitrile-based drugs with enhanced efficacy and safety profiles.
References
- 1. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of monoamine oxidase in aminopropionitrile-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 3-(Cyclohexylamino)propanenitrile in Modern Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. 3-(Cyclohexylamino)propanenitrile emerges as a compound of significant interest, offering a unique combination of a nucleophilic secondary amine and a reactive nitrile moiety within a flexible three-carbon chain, appended to a lipophilic cyclohexyl group. This distinct structural architecture positions it as a versatile precursor for the synthesis of a diverse array of heterocyclic scaffolds, which are the cornerstones of many therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Attributes and Synthetic Rationale
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. The secondary amine can act as a nucleophile or a base, and can be readily acylated, alkylated, or incorporated into ring-forming condensation reactions. The nitrile group, a versatile synthon, can undergo hydrolysis to carboxylic acids, reduction to primary amines, or participate in cycloaddition and condensation reactions to form nitrogen-containing heterocycles. The cyclohexyl group often imparts favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability of the final drug candidates.
Application Focus: Synthesis of Substituted Pyridones
One of the compelling applications of this compound is its use as a key component in the synthesis of highly substituted pyridone frameworks. Pyridones are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. The following section details a robust protocol for the synthesis of a tetrahydropyridone derivative, a valuable intermediate for further chemical elaboration.
Mechanistic Insights: A Stepwise Annulation Strategy
The synthesis of the pyridone core from this compound and an α,β-unsaturated ester proceeds through a cascade of well-understood organic transformations. The causality behind the experimental choices is critical for ensuring a high-yielding and clean reaction.
-
Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of the secondary amine of this compound to an α,β-unsaturated ester, such as ethyl acrylate. This conjugate addition is a highly efficient method for forming carbon-nitrogen bonds. The choice of a relatively non-nucleophilic base, such as sodium ethoxide, is crucial to prevent competing side reactions like the hydrolysis of the ester or the nitrile.
-
Intramolecular Cyclization (Dieckmann-type Condensation): Following the Michael addition, the newly formed intermediate possesses both a nitrile and an ester group. In the presence of a strong base, the α-carbon to the nitrile is deprotonated, forming a nucleophilic carbanion. This carbanion then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the ester, leading to a cyclized intermediate. This step is analogous to the well-established Dieckmann condensation.
-
Tautomerization and Hydrolysis: The cyclic intermediate rapidly tautomerizes to a more stable enamine. Subsequent acidic workup and hydrolysis of the enamine and the remaining imine functionality furnishes the final pyridone product.
The overall workflow can be visualized as a logical sequence of bond-forming events leading to the desired heterocyclic core.
Caption: Workflow for the synthesis of substituted tetrahydropyridones.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexyl-4-oxo-piperidine-3-carbonitrile
This protocol details the synthesis of a key pyridone intermediate from this compound and ethyl acrylate.
Materials:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| This compound | 152.24 g/mol | 1.0 |
| Ethyl acrylate | 100.12 g/mol | 1.1 |
| Sodium ethoxide | 68.05 g/mol | 1.2 |
| Toluene, anhydrous | - | - |
| Hydrochloric acid, concentrated | 36.46 g/mol | As needed |
| Diethyl ether | - | - |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).
-
Reagent Addition: Add sodium ethoxide (1.2 eq.) to the toluene. To this suspension, add a solution of this compound (1.0 eq.) in anhydrous toluene (20 mL) dropwise at room temperature over 15 minutes.
-
Michael Addition: Following the addition, add ethyl acrylate (1.1 eq.) dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
Cyclization: After the addition of ethyl acrylate is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water (50 mL). Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in hexanes) to afford the pure 1-cyclohexyl-4-oxo-piperidine-3-carbonitrile.
Expected Yield: 65-75%
Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Trustworthiness and Self-Validation
The protocol described above is based on well-established and predictable chemical transformations. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography provides a reliable method for obtaining a high-purity product. The structural confirmation through standard spectroscopic techniques (NMR and MS) serves as the ultimate validation of the synthetic outcome. The causality of each step is clear: the base is essential for both the initial Michael addition and the subsequent intramolecular cyclization, and the acidic workup is necessary to hydrolyze the enamine intermediate to the final ketone.
Future Directions and Broader Applications
The resulting 1-cyclohexyl-4-oxo-piperidine-3-carbonitrile is a versatile intermediate. The ketone functionality can be further modified through reactions such as reductions, Grignard additions, or Wittig reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further diversification and the synthesis of more complex and biologically active molecules. This highlights the strategic value of this compound as a starting material for generating libraries of compounds for drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its bifunctional nature allows for its participation in a variety of powerful C-C and C-N bond-forming reactions. The detailed protocol for the synthesis of a substituted pyridone derivative provided herein demonstrates a practical application of this reagent, underscored by a clear mechanistic rationale. By understanding the underlying principles and following robust experimental procedures, researchers can effectively leverage the synthetic potential of this compound to accelerate their research and development efforts in the pursuit of novel therapeutic agents.
The Versatile Precursor: Application of 3-(Cyclohexylamino)propanenitrile in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The cyclohexylamine moiety is a prime example of such a scaffold, found in a diverse array of therapeutic agents, including mucolytics, analgesics, and bronchodilators.[1] Its conformational flexibility and lipophilic nature allow for favorable interactions within the binding pockets of various proteins. When combined with the synthetic versatility of the aminonitrile functional group, as seen in 3-(cyclohexylamino)propanenitrile, a powerful building block for pharmaceutical synthesis emerges. This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, it is crucial to understand the fundamental properties and handling requirements of this compound.
| Property | Value | Reference |
| CAS Number | 702-03-4 | [2][3] |
| Molecular Formula | C₉H₁₆N₂ | [2][3] |
| Molecular Weight | 152.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | Commercially available |
| Boiling Point | Data not readily available | [3] |
Safety Precautions: As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of this compound: A Robust Protocol
The synthesis of this compound is typically achieved through a Michael addition of cyclohexylamine to acrylonitrile. This reaction is a classic example of conjugate addition and is widely applicable for the synthesis of β-aminonitriles.
Experimental Protocol: Michael Addition of Cyclohexylamine to Acrylonitrile
Objective: To synthesize this compound.
Materials:
-
Cyclohexylamine
-
Acrylonitrile
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (DCM, for extraction)
-
Magnesium sulfate (MgSO₄, for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in methanol (10 volumes).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Slowly add acrylonitrile (1.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain a colorless to pale yellow oil.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that can solvate both the amine and the acrylonitrile, facilitating the reaction.
-
Acetic Acid Catalyst: The acid catalyst protonates the nitrile group of acrylonitrile, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the cyclohexylamine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a higher conversion to the desired product within a reasonable timeframe.
-
Neutralization and Extraction: The work-up procedure is designed to remove the acidic catalyst and any water-soluble byproducts, isolating the desired aminonitrile.
Caption: Synthetic workflow for this compound.
Application in Pharmaceutical Synthesis: A Gateway to Complex Amines
While direct evidence for this compound as a precursor to a specific marketed drug is not prominently documented in publicly available literature, its structural motifs are present in various pharmaceutical intermediates. The propanenitrile group is a versatile handle that can be readily transformed into other key functional groups, such as primary amines and carboxylic acids, which are cornerstones of many active pharmaceutical ingredients (APIs).
Hypothetical Application: Synthesis of a G-Protein Coupled Receptor (GPCR) Modulator Intermediate
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[4][5][6] Many GPCR modulators feature a core amine functionality for interaction with the receptor. The following protocol outlines a hypothetical, yet chemically sound, pathway for the conversion of this compound into a diamine intermediate, a common scaffold in GPCR ligands.
Protocol: Reduction of the Nitrile to a Primary Amine
Objective: To synthesize N1-cyclohexylpropane-1,3-diamine, a potential intermediate for GPCR modulators.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄, for quenching)
-
Standard inert atmosphere glassware (if using LiAlH₄)
Procedure (using LiAlH₄):
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
In the flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N1-cyclohexylpropane-1,3-diamine.
-
The product can be further purified by distillation under reduced pressure.
Mechanistic Rationale:
Lithium aluminum hydride is a powerful reducing agent that donates a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. This is followed by a second hydride attack to form a di-anionic intermediate, which is then protonated during the aqueous workup to yield the primary amine.
Caption: Simplified mechanism of nitrile reduction.
Conclusion and Future Perspectives
This compound represents a valuable and versatile precursor in the synthetic chemist's toolbox. Its straightforward synthesis and the reactivity of the nitrile group provide a gateway to a wide range of more complex molecules, particularly diamines and amino acids that are prevalent in pharmaceutically active compounds. While its direct application in blockbuster drugs may not be widely publicized, its potential as a key intermediate in the synthesis of novel therapeutics, especially in the realm of GPCR modulation, is significant. Further exploration of its reactivity and incorporation into diverse molecular scaffolds will undoubtedly continue to be a fruitful area of research in drug discovery and development.
References
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 702-03-4|this compound|BLD Pharm [bldpharm.com]
- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 3-(Cyclohexylamino)propanenitrile for Agrochemical Development
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: This document provides a comprehensive guide to exploring the potential of 3-(Cyclohexylamino)propanenitrile as a novel active ingredient in agrochemical formulations. Recognizing the compound as a largely uncharacterized molecule in this field, these notes offer a strategic framework for its systematic evaluation. We will delve into its physicochemical properties, propose a synthetic route, and provide detailed, field-proven protocols for screening its potential fungicidal, herbicidal, and insecticidal activities. The causality behind experimental choices is explained to empower researchers in their discovery pipeline.
Introduction: The Quest for Novel Agrochemicals
The continuous demand for increased agricultural productivity, coupled with the rise of resistant pests and evolving regulatory landscapes, necessitates a perpetual search for new and effective agrochemical active ingredients.[1][2] Small molecules with unique structural motifs offer a promising avenue for discovering novel modes of action that can address current challenges in crop protection.
This compound is a compound with a chemical structure that suggests potential biological activity. The presence of a cyclohexyl group can increase lipophilicity, potentially aiding in cuticle penetration, while the aminopropanenitrile moiety could be involved in various biochemical interactions within target organisms. To date, the application of this specific molecule in agrochemical development is not well-documented in publicly available literature, presenting a unique opportunity for discovery.
This guide is designed to serve as a foundational resource for research groups embarking on the evaluation of this compound. It provides the scientific rationale and step-by-step protocols to systematically assess its potential as a fungicide, herbicide, or insecticide.
Physicochemical Characterization and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as an agrochemical.[3] These properties influence its formulation, environmental fate, and bioavailability.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from similar molecules like 3-(Cyclopropylamino)propionitrile and CAPS.[4][5]
| Property | Predicted Value/Characteristic | Significance in Agrochemicals |
| Molecular Formula | C₉H₁₆N₂ | - |
| Molecular Weight | 152.24 g/mol | Influences diffusion and transport. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Important for formulation and handling. |
| Solubility | Predicted to have moderate solubility in organic solvents and low solubility in water. | Affects formulation type (e.g., EC vs. SC) and environmental mobility. |
| pKa | The secondary amine is expected to have a pKa in the range of 10-11. | Influences the charge of the molecule at different pH values, affecting uptake and interaction with biological targets. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5. | Indicates lipophilicity; crucial for predicting membrane permeability and soil sorption. |
Proposed Synthesis Route
A plausible and efficient synthesis of this compound can be achieved via a Michael addition reaction. This method is well-established for the synthesis of β-aminonitriles.
Reaction Scheme:
Cyclohexylamine + Acrylonitrile → this compound
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Slowly add acrylonitrile (1.1 eq) to the solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Agrochemical Screening Protocols
The following protocols are designed as a primary screen to identify any significant biological activity of this compound.
Fungicidal Activity Screening
In vitro screening is a rapid and cost-effective method to determine the intrinsic fungicidal potential of a compound.[7][8][9]
3.1.1 Protocol: In Vitro Mycelial Growth Inhibition Assay
This assay evaluates the effect of the test compound on the growth of key plant pathogenic fungi.
Materials:
-
Pure this compound
-
Potato Dextrose Agar (PDA)[8]
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Solvent (e.g., acetone or DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent.
-
Autoclave the PDA medium and allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100, and 200 ppm). Also, prepare a control plate with the solvent alone.[9][10]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a 7-day-old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value through probit analysis.[8][11]
3.1.2 Workflow for Fungicidal Screening
Caption: Workflow for in vitro fungicidal screening.
Herbicidal Activity Screening
Whole-plant bioassays are essential for evaluating the herbicidal potential of a compound, as they account for factors like absorption, translocation, and metabolism.[12][13]
3.2.1 Protocol: Whole-Plant Post-Emergence Assay
This protocol assesses the compound's ability to control weeds after they have germinated and emerged from the soil.
Materials:
-
Pure this compound
-
Seeds of representative weed species (e.g., Amaranthus retroflexus - broadleaf, Echinochloa crus-galli - grass)
-
Potting mix (soil, sand, and peat mixture)
-
Pots or trays
-
Greenhouse or controlled environment growth chamber
-
Laboratory sprayer
-
Adjuvant (non-ionic surfactant)
Procedure:
-
Sow the seeds of the test weed species in pots filled with the potting mix and allow them to grow to the 2-4 leaf stage.
-
Prepare a spray solution of this compound at various concentrations (e.g., 250, 500, 1000, and 2000 g a.i./ha) in water with a non-ionic surfactant (e.g., 0.1% v/v). Prepare a control solution with water and surfactant only.
-
Apply the solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Return the treated plants to the greenhouse or growth chamber.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).
-
Rate the herbicidal efficacy on a scale of 0 to 100%, where 0% is no effect and 100% is complete plant death.
-
At 14 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the biomass reduction compared to the control.
3.2.2 Logical Flow for Herbicidal Evaluation
Caption: Logical flow of the post-emergence herbicide assay.
Insecticidal Activity Screening
The initial assessment of insecticidal activity can be conducted through contact and ingestion bioassays.
3.3.1 Protocol: Topical Application (Contact) Bioassay
This method determines the toxicity of the compound when applied directly to the insect.
Materials:
-
Pure this compound
-
Test insects (e.g., larvae of Spodoptera littoralis - armyworm, adults of Myzus persicae - green peach aphid)
-
Acetone
-
Microsyringe or micro-applicator
-
Petri dishes
-
Artificial diet or host plant leaves
Procedure:
-
Prepare serial dilutions of this compound in acetone.
-
Anesthetize the insects briefly with CO₂.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Apply acetone alone to the control group.
-
Place the treated insects in Petri dishes with a food source (artificial diet or host plant leaf).
-
Maintain the insects at an appropriate temperature and humidity (e.g., 25°C, 60% RH).
-
Record mortality at 24, 48, and 72 hours after application.
-
Calculate the LD₅₀ (Lethal Dose to kill 50% of the population) using probit analysis.
3.3.2 Protocol: Leaf-Dip (Ingestion) Bioassay
This assay evaluates the toxicity of the compound when ingested by the insect.
Materials:
-
Pure this compound
-
Host plant leaves (e.g., cabbage for Plutella xylostella - diamondback moth larvae)
-
Test insects
-
Solvent and surfactant
-
Beakers
-
Petri dishes with moist filter paper
Procedure:
-
Prepare aqueous solutions of the test compound at various concentrations, including a surfactant.
-
Dip host plant leaves into the test solutions for 10-20 seconds and allow them to air dry. Dip control leaves in the surfactant solution only.
-
Place the dried leaves into Petri dishes.
-
Introduce a known number of test insects (e.g., 10 larvae) into each Petri dish.
-
Incubate under controlled conditions.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population).
Data Interpretation and Next Steps
The results from these primary screens will provide a clear indication of whether this compound possesses promising agrochemical activity.
| Screening Result | Interpretation | Recommended Next Steps |
| High Fungicidal Activity (Low EC₅₀) | The compound shows potential as a fungicide. | - Secondary screening against a broader panel of fungi. - In vivo plant protection assays. - Mode of action studies. |
| High Herbicidal Activity (Significant Biomass Reduction) | The compound shows potential as a herbicide. | - Pre-emergence activity screening. - Crop selectivity testing. - Mode of action studies. |
| High Insecticidal Activity (Low LD₅₀/LC₅₀) | The compound shows potential as an insecticide. | - Screening against a wider range of insect pests. - Systemic activity testing. - Mode of action studies. |
| No or Low Activity | The compound is likely not a strong candidate for the tested applications. | - Consider derivatization to enhance activity. - Terminate further investigation. |
Conclusion
This compound represents an unexplored molecule in the field of agrochemical research. The protocols and frameworks provided in this document offer a robust starting point for its systematic evaluation. By adhering to these scientifically sound methodologies, researchers can efficiently determine the potential of this compound and contribute to the discovery of new crop protection solutions. Rigorous documentation and adherence to quality control are paramount throughout the screening process.[1]
References
- 1. The Do's and Don'ts of Quality Control in Agrochemicals: A Guide for Chemists [expertia.ai]
- 2. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. rpicorp.com [rpicorp.com]
- 5. 3-(Cyclopropylamino)propionitrile | C6H10N2 | CID 143537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8 Top Tips For Pesticide Screening | Technology Networks [technologynetworks.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. mdpi.com [mdpi.com]
- 9. academicjournals.org [academicjournals.org]
- 10. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.ucanr.edu [my.ucanr.edu]
Analytical methods for 3-(Cyclohexylamino)propanenitrile characterization
An Application Note on the Comprehensive Characterization of 3-(Cyclohexylamino)propanenitrile
Authored by: A Senior Application Scientist
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS No. 702-03-4), a key intermediate in various synthetic pathways. Ensuring the identity, purity, and stability of such compounds is paramount in research and development. This document outlines integrated chromatographic and spectroscopic protocols, offering researchers and drug development professionals a robust system for quality control and structural verification. The methodologies are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Need for Rigorous Characterization
This compound, with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol , is a bifunctional molecule containing a secondary amine and a nitrile group.[1][2][3] The reactivity of these functional groups makes it a versatile building block, but also susceptible to degradation and side reactions. Therefore, a multi-faceted analytical approach is not just recommended but essential for confirming its structural integrity and quantifying its purity. This note details the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and various spectroscopic techniques (NMR, FTIR) for unambiguous structural elucidation.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone for separating and quantifying the target analyte from synthesis-related impurities, starting materials, or degradation products.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the preferred method for quantifying non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention for the moderately nonpolar cyclohexyl group of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of compounds with a wide range of polarities. The addition of an acid like phosphoric or formic acid is critical; it protonates the secondary amine, preventing peak tailing by minimizing interactions with residual silanol groups on the column packing, thereby ensuring sharp, symmetrical peaks.[6][7]
-
Detection: UV detection is suitable as the nitrile and amine functional groups exhibit some absorbance at lower wavelengths. A wavelength of 210 nm is chosen for general-purpose detection of organic molecules.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~100 µg/mL.
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[8]
-
System Suitability: Perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the prepared sample solution.
-
Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Workflow Visualization: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for identification.[9]
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity column, such as one with a dimethylpolysiloxane stationary phase, is a good starting point for separating a wide range of compounds based primarily on boiling point differences.[9]
-
Temperature Program: A temperature gradient is essential to first elute highly volatile compounds at lower temperatures and then ramp up the temperature to elute less volatile, higher-boiling-point impurities.
-
Ionization: Electron Impact (EI) ionization at 70 eV is used because it reproducibly generates a unique fragmentation pattern, creating a "mass fingerprint" that can be compared against spectral libraries (e.g., NIST) for confident compound identification.[9][10]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Injection: Inject a small volume (1 µL) of the sample into the heated inlet, which volatilizes the sample and transfers it to the column. A splitless injection is often used for trace analysis.
-
Separation: The temperature program separates the components as they travel through the column with the helium carrier gas.
-
Detection and Identification: As components elute from the column, they are fragmented and detected by the mass spectrometer. The resulting mass spectra are compared to a reference library for identification.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound and elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR should be performed.
¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, signals are expected for the cyclohexyl ring protons, the N-H proton, and the two methylene groups of the propanenitrile chain. ¹³C NMR: Shows the number of chemically distinct carbon atoms. The nitrile carbon (C≡N) is particularly characteristic, appearing far downfield. Techniques like DEPT-135 can be used to differentiate between CH₃, CH₂, and CH carbons.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d is often a good first choice for general organic compounds.
-
Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
Table 3: Predicted NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexyl CH-N | ~2.4 - 2.6 (m) | ~55 - 60 |
| Cyclohexyl CH₂ | ~1.0 - 1.9 (m) | ~25 - 35 |
| NH | ~1.5 - 2.5 (broad s) | N/A |
| N-CH₂ | ~2.8 - 3.0 (t) | ~45 - 50 |
| CH₂-CN | ~2.5 - 2.7 (t) | ~15 - 20 |
| C≡N | N/A | ~118 - 122 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12]
Causality Behind Experimental Choices:
-
N-H Stretch: A secondary amine typically shows a single, moderate absorption band in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: The aliphatic C-H bonds of the cyclohexyl and propyl groups will result in strong bands just below 3000 cm⁻¹.
-
C≡N Stretch: The nitrile group has a very characteristic sharp, medium-intensity absorption in the 2210-2260 cm⁻¹ region. Its presence is a key diagnostic feature.[13]
Experimental Protocol: FTIR-ATR
-
Background Scan: Perform a background scan with nothing on the ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the diamond ATR crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine |
| 2930, 2855 | C-H Stretch | Aliphatic (Cyclohexyl, Propyl) |
| ~2245 | C≡N Stretch | Nitrile |
| ~1450 | C-H Bend | Methylene Scissoring |
| ~1130 | C-N Stretch | Aliphatic Amine |
Integrated Analytical Workflow
A holistic approach ensures a complete characterization. The identity is first confirmed by spectroscopic methods, and then the purity is quantified using chromatography.
Workflow Visualization: Overall Characterization Strategy
Conclusion
The analytical methods described provide a comprehensive and robust framework for the characterization of this compound. By combining chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation, researchers can ensure the quality and integrity of their material. The rationale provided for each experimental choice empowers scientists to adapt these protocols to their specific instrumentation and needs while maintaining the highest standards of scientific validity.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]
- 3. 702-03-4|this compound|BLD Pharm [bldpharm.com]
- 4. biomedres.us [biomedres.us]
- 5. ijpca.org [ijpca.org]
- 6. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cipac.org [cipac.org]
- 9. scispace.com [scispace.com]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
HPLC analysis of 3-(Cyclohexylamino)propanenitrile
An Application Note and Protocol for the HPLC Analysis of 3-(Cyclohexylamino)propanenitrile
Authored by: A Senior Application Scientist
Introduction
This compound is a chemical intermediate utilized in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] Its molecular structure comprises a secondary amine and a nitrile group, rendering it a polar compound.[3][4][5] The accurate and precise quantification of this compound is critical for ensuring the quality and purity of starting materials and intermediates in research and drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, the analysis of polar compounds like this compound can present challenges, including poor retention on traditional reversed-phase columns and low UV absorbance.[6][7] This application note provides two distinct HPLC methodologies for the analysis of this compound: a robust Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method.
The RP-HPLC method is a widely used technique that separates compounds based on their hydrophobicity.[8] For polar amines, this approach may require specific considerations such as derivatization to enhance retention and detectability.[6][7][9] In contrast, HILIC is particularly well-suited for the retention and separation of polar and hydrophilic compounds, offering a complementary separation mechanism to RP-HPLC.[10][11][12][13]
This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols, the scientific rationale behind the methodological choices, and guidance on method validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 702-03-4 | [3] |
| Molecular Formula | C₉H₁₆N₂ | [3] |
| Molecular Weight | 152.24 g/mol | [3] |
| Appearance | Clear Liquid | [4] |
| Polarity | Polar | Inferred from structure |
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method provides a widely applicable approach for the analysis of this compound. To address the challenges associated with the high polarity and potentially low UV absorptivity of the analyte, a pre-column derivatization step can be employed to enhance chromatographic retention and detector response.[6][7]
Rationale for Method Selection
Reversed-phase chromatography is a cornerstone of HPLC due to its versatility and the wide availability of stationary phases.[8] The primary challenge with a polar amine like this compound is achieving adequate retention on a non-polar C18 column. While direct analysis is possible, peak shape can be compromised due to interactions with residual silanols on the silica support.[14] Pre-column derivatization with a UV-active or fluorescent tag not only improves retention by increasing the hydrophobicity of the analyte but also significantly enhances detection sensitivity.[6][7]
Experimental Workflow: RP-HPLC Method
Caption: RP-HPLC workflow with pre-column derivatization.
Detailed Protocol: RP-HPLC
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Derivatization reagent (e.g., Dansyl chloride, o-Phthalaldehyde (OPA))[9]
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength appropriate for the derivative (e.g., 254 nm for Dansyl chloride) |
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
4. Sample Solution Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute if necessary to fall within the calibration range.
5. Derivatization Procedure (Example with Dansyl Chloride)
-
To 1 mL of standard or sample solution, add 1 mL of a Dansyl chloride solution (e.g., 1.5 mg/mL in acetone) and 1 mL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.
-
Cool the solution to room temperature.
-
Filter through a 0.45 µm syringe filter prior to injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the direct analysis of this compound without the need for derivatization. This technique utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[10][11][12][13]
Rationale for Method Selection
HILIC provides an orthogonal separation mechanism to RP-HPLC, making it a valuable tool for impurity profiling and as a confirmatory method.[12] For a polar compound like this compound, HILIC can offer superior retention and peak shape compared to direct injection on a C18 column. The high organic content of the mobile phase can also enhance sensitivity when using mass spectrometry (MS) detection.
Experimental Workflow: HILIC Method
Caption: HILIC workflow for direct analysis.
Detailed Protocol: HILIC
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (or other suitable buffer salts)
-
Formic acid
-
Diluent: Acetonitrile/Water (90:10, v/v)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC column (e.g., Silica, Amide, or Zwitterionic phase, 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 10 mM Ammonium Formate and 0.1% Formic Acid, pH adjusted to 3.0 |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40% B; 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
3. Standard and Sample Solution Preparation
-
Follow the same procedure as for the RP-HPLC method, but use the HILIC diluent (Acetonitrile/Water, 90:10, v/v) for dissolution and dilution.
-
Ensure that the final concentration of the analyte is within the linear range of the method.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Method Validation
A fully validated HPLC method ensures the reliability of the analytical data. Key validation parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method Validation Workflow
Caption: Workflow for HPLC method validation.
Conclusion
This application note presents two comprehensive HPLC methods for the analysis of this compound. The Reversed-Phase HPLC method, potentially coupled with pre-column derivatization, offers a sensitive and robust approach. The HILIC method provides an excellent orthogonal strategy for the direct analysis of this polar compound. The choice between these methods will depend on the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, a validated RP-HPLC method is often preferred, while the HILIC method is invaluable for confirmatory analysis and impurity profiling. Adherence to the detailed protocols and a thorough method validation will ensure the generation of accurate and reliable data in a research and drug development setting.
References
- 1. 3-(CYCLOHEXYLAMINO)PROPIONITRILE | 702-03-4 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Cyclohexylamino)propionitrile | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Experimental procedures involving 3-(Cyclohexylamino)propanenitrile
Foreword: Unveiling the Potential of a Versatile Chemical Intermediate
Welcome to a comprehensive guide on the experimental procedures involving 3-(Cyclohexylamino)propanenitrile. This document is crafted for researchers, scientists, and professionals in drug development, offering a deep dive into the synthesis, characterization, and applications of this intriguing molecule. As a bifunctional compound, featuring both a secondary amine and a nitrile group, this compound presents a unique scaffold for a multitude of chemical transformations and has shown promise in specialized applications such as corrosion inhibition. Our objective is to provide not just a set of instructions, but a thorough understanding of the principles behind the protocols, empowering you to adapt and innovate in your own research endeavors.
Chemical and Physical Properties
This compound, with the CAS number 702-03-4, is a valuable chemical intermediate. A clear understanding of its fundamental properties is crucial for its effective and safe handling in a laboratory setting.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂ | |
| Molecular Weight | 152.24 g/mol | |
| Boiling Point | 122-124 °C at 4 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
| Appearance | Clear, colorless liquid | |
| Odor | Amine-like, fishy |
Synthesis of this compound via Michael Addition
The most common and efficient method for the synthesis of this compound is the Michael addition of cyclohexylamine to acrylonitrile. This reaction is a classic example of a conjugate addition, where a nucleophile, in this case, the amine, adds to a β-unsaturated carbonyl compound. The use of a catalyst, such as yttrium nitrate, can facilitate this reaction, leading to high yields under mild conditions.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the nitrogen atom of cyclohexylamine on the β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product.
Caption: Michael addition of cyclohexylamine to acrylonitrile.
Experimental Protocol
This protocol is adapted from a general method for the synthesis of β-aminonitriles.
Materials:
-
Cyclohexylamine (1.0 equiv)
-
Acrylonitrile (2.0 equiv)
-
Yttrium (III) nitrate hexahydrate (10 mol%)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a one-necked round-bottom flask, dissolve cyclohexylamine (1.0 equiv) and acrylonitrile (2.0 equiv) in methanol.
-
Add yttrium (III) nitrate hexahydrate (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (100–200 mesh) using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure this compound.
Application in Corrosion Inhibition
This compound has demonstrated significant efficacy as a corrosion inhibitor for steel in acidic environments, such as 1M HCl solution. Its inhibitory action is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.
Mechanism of Inhibition
The inhibition mechanism involves the adsorption of the this compound molecules onto the steel surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the protonated amine and the negatively charged metal surface.
-
Chemisorption: Donation of lone pair electrons from the nitrogen atoms to the vacant d-orbitals of the iron atoms.
Potentiodynamic polarization studies have shown that this compound acts as a cathodic inhibitor, meaning it primarily slows down the cathodic reaction (hydrogen evolution) without altering its mechanism. The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 90% at a concentration of 10⁻³ M.
Caption: Mechanism of corrosion inhibition by this compound.
Protocol for Evaluating Corrosion Inhibition
This protocol outlines a weight loss measurement method to assess the inhibition efficiency of this compound.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or thermostat
-
Beakers
Procedure:
-
Prepare a series of 1M HCl solutions containing different concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M). Prepare a blank solution of 1M HCl without the inhibitor.
-
Mechanically polish the mild steel coupons with emery papers of different grades, degrease with acetone, wash with deionized water, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse one coupon in each of the prepared solutions (including the blank) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 313 K).
-
After the immersion period, remove the coupons from the solutions.
-
Wash the coupons with deionized water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (W) and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (W) = (m₁ - m₂) / (S * t)
-
m₁ = initial mass of the coupon
-
m₂ = final mass of the coupon
-
S = surface area of the coupon
-
t = immersion time
-
-
Inhibition Efficiency (IE%) = [(W₀ - Wᵢ) / W₀] * 100
-
W₀ = corrosion rate in the absence of the inhibitor
-
Wᵢ = corrosion rate in the presence of the inhibitor
-
-
Analytical Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. The following are standard analytical techniques and expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclohexyl protons, the protons of the ethyl chain, and the NH proton. The cyclohexyl protons will likely appear as a complex multiplet in the aliphatic region. The two methylene groups of the propanenitrile chain will appear as triplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring, the two methylene carbons of the ethyl chain, and the nitrile carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Strong bands in the 2850-2950 cm⁻¹ region for the aliphatic C-H bonds.
-
C≡N stretch: A sharp, medium intensity band around 2240-2260 cm⁻¹ for the nitrile group.
-
N-H bend: A medium band around 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW = 152.24), the mass spectrum obtained through electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 152.
Potential Applications in Drug Discovery and Organic Synthesis
While specific biological activities of this compound have not been extensively reported, its structural features suggest potential for further exploration in medicinal chemistry and organic synthesis.
-
Scaffold for Bioactive Molecules: The secondary amine can be further functionalized to introduce diverse substituents, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
-
Intermediate for Agrochemicals: The cyano group is a common feature in some classes of pesticides. The lipophilic cyclohexyl group could enhance the bioavailability of potential agrochemical derivatives.
It is important to note that any potential biological applications would require extensive investigation, including cytotoxicity and mechanism of action studies.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
Flammable: Flammable liquid and vapor.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and a face shield.
-
Use in a well-ventilated area or with a fume hood.
-
-
Handling:
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth.
-
In all cases of exposure, seek immediate medical attention.
-
References
Scale-Up Synthesis of 3-(Cyclohexylamino)propanenitrile: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the scale-up synthesis of 3-(Cyclohexylamino)propanenitrile. Designed for researchers, scientists, and drug development professionals, this document outlines a robust and validated methodology, emphasizing safety, scalability, and rigorous analytical characterization.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule incorporating both a secondary amine and a nitrile group. Its molecular structure, featuring a cyclohexyl moiety, imparts specific lipophilic characteristics that are often desirable in medicinal chemistry. The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups such as carboxylic acids, amides, and amines, making it a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic importance of nitrile-containing compounds is well-documented in drug discovery, where the nitrile pharmacophore can contribute to metabolic stability, improved binding affinity, and other desirable pharmacokinetic properties.[1]
Synthetic Pathway: Aza-Michael Addition
The synthesis of this compound is achieved through a highly efficient and atom-economical aza-Michael addition reaction. This reaction involves the conjugate addition of a nucleophilic amine, in this case, cyclohexylamine, to an α,β-unsaturated nitrile, acrylonitrile.[2][3] This method is favored for its typically high yields and mild reaction conditions.[2][3]
The reaction proceeds without the need for a catalyst, although one can be employed to increase the reaction rate.[4] The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This forms a resonance-stabilized carbanion intermediate, which is subsequently protonated by a proton source in the reaction medium, typically the amine reactant itself or a solvent, to yield the final product.
Scale-Up Considerations and Process Safety
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure a safe and efficient process.
Exothermicity: The aza-Michael addition is an exothermic reaction. On a larger scale, the heat generated can lead to a significant temperature increase if not properly controlled. This can result in side reactions, decreased yield, and potential safety hazards. Therefore, a robust cooling system and controlled addition of reactants are crucial.
Reactant Handling and Safety: Both cyclohexylamine and acrylonitrile are hazardous materials that require strict safety protocols.
-
Cyclohexylamine: It is a corrosive and flammable liquid.[5] Inhalation of its vapors can cause nausea and irritation to the mucous membranes.[6] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Acrylonitrile: This is a highly flammable, toxic, and carcinogenic liquid.[2][7] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8] Due to its high vapor pressure, it poses a significant inhalation risk.[7] All manipulations involving acrylonitrile must be performed in a certified chemical fume hood with appropriate PPE.[2] Special care must be taken to avoid static discharge, which can ignite its flammable vapors.[2][7]
Waste Disposal: Chemical waste generated during the synthesis and purification steps must be disposed of according to institutional and local environmental regulations.[8]
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexylamine | 99.17 | 100 g (108.7 mL) | 1.01 |
| Acrylonitrile | 53.06 | 53.5 g (66.0 mL) | 1.01 |
| Methanol | 32.04 | 250 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Procedure
-
Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be set up in a fume hood.
-
Charge Reactants: Charge the flask with cyclohexylamine (100 g, 1.01 mol) and methanol (150 mL). Begin stirring the solution.
-
Controlled Addition: Fill the dropping funnel with acrylonitrile (53.5 g, 1.01 mol) and add it dropwise to the stirred cyclohexylamine solution over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 40°C using an ice bath to control the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to obtain the pure this compound.
Characterization of this compound
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₆N₂[6] |
| Molecular Weight | 152.24 g/mol [6] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-115 °C at reduced pressure |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the two methylene groups of the propanenitrile chain, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the cyclohexyl ring, the two methylene carbons, and the nitrile carbon.[9] The nitrile carbon typically appears in the downfield region of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
The spectrum of this compound will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2260-2240 cm⁻¹.[10]
-
A peak corresponding to the N-H stretch of the secondary amine will also be present, usually in the region of 3300-3500 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the product and confirming its molecular weight.
-
The gas chromatogram should show a single major peak corresponding to the product.
-
The mass spectrum will display the molecular ion peak (M⁺) at m/z = 152, confirming the molecular weight of this compound.[11] The fragmentation pattern can provide further structural information.[12][13][14]
Conclusion
This application note provides a comprehensive and practical guide for the scale-up synthesis of this compound via an aza-Michael addition. By following the detailed protocol and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The outlined characterization techniques ensure the identity and purity of the final product, which is crucial for its application in drug development and other areas of chemical synthesis.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. researchgate.net [researchgate.net]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]
- 12. whitman.edu [whitman.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Cyclohexylamino)propanenitrile
Welcome to the technical support center for 3-(Cyclohexylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile aminonitrile. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge stems from its chemical nature. This compound contains a secondary amine, which is basic (predicted pKa ≈ 8.67)[1]. This basicity causes strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase in chromatography. This interaction often leads to significant peak tailing, poor separation, and potential loss of the compound on the column.[2][3] Furthermore, like many aminonitriles, it can be sensitive to high temperatures, making high-temperature distillation problematic.
Q2: What are the key physical and chemical properties I should consider before starting a purification?
Understanding the compound's properties is critical for selecting the right purification method.
| Property | Value | Significance for Purification | Source(s) |
| CAS Number | 702-03-4 | Identification | [1][4][5] |
| Molecular Formula | C₉H₁₆N₂ | - | [4] |
| Molecular Weight | 152.24 g/mol | Used in yield calculations | [4] |
| Physical Form | Clear Liquid | Not suitable for standard recrystallization as a free base | [6] |
| Boiling Point | 122-124 °C @ 4 mmHg | Indicates that vacuum distillation is necessary to avoid thermal decomposition at atmospheric pressure. | [1] |
| Predicted pKa | 8.67 ± 0.20 | Confirms its basic nature, crucial for chromatography and extraction strategies. | [1] |
Q3: What are the most common impurities I might encounter?
Impurities will largely depend on the synthetic route. A common synthesis is the Michael addition of cyclohexylamine to acrylonitrile. Potential impurities include:
-
Unreacted Starting Materials: Residual cyclohexylamine and acrylonitrile.
-
Byproducts: Small amounts of bis-adducts or polymers, especially if reaction conditions are not well-controlled.
-
Solvents and Catalysts: Residual reaction solvents or any catalysts used in the synthesis.
Q4: What are the essential safety precautions when handling this compound?
Aminonitriles require careful handling.
-
Corrosivity and Irritation: The compound is classified as an irritant.[1] Similar aminonitriles are known to cause skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Toxicity: Aminonitriles can be harmful if inhaled, swallowed, or absorbed through the skin.[7] Handle in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[8]
Troubleshooting Guide 1: Column Chromatography
This is the most common technique but also the most prone to issues due to the compound's basicity.
Q: My compound is streaking badly on my silica TLC plate and column. How do I get sharp peaks?
A: This is the classic sign of interaction between your basic amine and acidic silica. The amine protonates on the silica surface and "sticks," eluting slowly and causing a tail.[2]
Solution 1: Mobile Phase Modification
The most straightforward solution is to add a small amount of a competitive base, like triethylamine (TEA) or ammonia, to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column unimpeded.
Step-by-Step Protocol: Column with TEA-Modified Eluent
-
TLC Analysis: Develop a suitable solvent system (e.g., start with 80:20 Hexane:Ethyl Acetate). Add 1% triethylamine (TEA) to the mobile phase and re-run the TLC. You should observe a significantly higher Rf value and a much rounder spot. Optimize the solvent ratio to achieve an Rf of ~0.3.
-
Column Packing: Pack a silica gel column using your initial solvent system (e.g., 100% Hexane). Do not add TEA at this stage.
-
Pre-flushing the Column: Before loading your sample, flush the column with 2-3 column volumes of your optimized mobile phase containing 1% TEA. This neutralizes the silica.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (with TEA) or a stronger solvent like dichloromethane (DCM). Adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of your column bed.
-
Elution: Run the column using the TEA-containing mobile phase, collecting fractions and monitoring by TLC.
Solution 2: Use an Amine-Functionalized Stationary Phase
For difficult separations or to avoid using TEA, an amine-functionalized silica (often denoted as NH₂ or NH) is an excellent alternative.[2][9] The basic functional groups on the silica surface effectively shield the acidic silanol sites, preventing interactions with your amine product.
Step-by-Step Protocol: Amine-Functionalized Column
-
TLC Analysis: Use commercially available amine-functionalized TLC plates to develop your solvent system. You will not need to add TEA. A simple hexane/ethyl acetate or DCM/methanol gradient is often effective.[9]
-
Column Packing: Pack the amine-functionalized column following the manufacturer's instructions, typically using your starting eluent.
-
Sample Loading & Elution: Load your sample as described above and elute with the optimized solvent system. The peaks will be significantly sharper without the need for mobile phase additives.
Workflow: Troubleshooting Amine Tailing in Chromatography
Caption: Troubleshooting workflow for amine purification via column chromatography.
Troubleshooting Guide 2: Vacuum Distillation
Q: When should I choose distillation over chromatography?
A: Distillation is an excellent choice for bulk purification when your main impurities have boiling points significantly different from your product. It is often faster and more scalable than chromatography. Given the boiling point of 122-124 °C at 4 mmHg[1], it is a viable method for this compound.
Q: Why can't I just distill it at atmospheric pressure?
A: Aminonitriles can decompose at the high temperatures required for atmospheric distillation. Applying a vacuum lowers the boiling point to a safe temperature, preserving the integrity of your compound.
Step-by-Step Protocol: Vacuum Distillation
-
Setup: Assemble a clean, dry distillation apparatus. Use a short-path distillation head for maximum efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Thermometer Placement: Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors. A vacuum gauge is essential for monitoring and controlling the pressure.
-
Heating: Use a heating mantle with a magnetic stirrer to ensure even heating and prevent bumping. Begin heating the distillation flask slowly.
-
Fraction Collection:
-
Initially, you may see a lower-boiling fraction containing residual solvents or volatile impurities. Collect this "forerun" in a separate receiving flask.
-
As the temperature rises and stabilizes at the expected boiling point for your target pressure (e.g., ~122 °C at 4 mmHg), switch to a clean receiving flask to collect your pure product.
-
If the temperature rises again, it indicates a higher-boiling impurity. Stop the distillation to avoid contaminating your product.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before releasing the vacuum to prevent air from rushing in and potentially cracking the hot glassware.
Troubleshooting Guide 3: Alternative & Complementary Techniques
Q: My product is contaminated with non-basic impurities. Is there an alternative to chromatography?
A: Yes, a simple acid-base extraction is highly effective for separating basic amines from neutral or acidic impurities.[10]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated (R₂NH₂⁺Cl⁻) and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Separate the two layers. Keep the aqueous layer and discard the organic layer (or save it for analysis).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine, making it insoluble in water.
-
Re-extraction: Extract the free amine back into a fresh portion of organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Q: My product is a liquid. Can I still use crystallization?
A: While you cannot crystallize the liquid free base directly, you can often form a crystalline salt. This is an excellent technique for achieving very high purity.
Step-by-Step Protocol: Purification via Salt Crystallization
-
Salt Formation: Dissolve the partially purified amine in a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt should precipitate as a solid.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.
-
Recrystallization (Optional): For maximum purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).
-
Liberation of Free Base: To recover the liquid amine, dissolve the purified salt in water and follow steps 4-6 of the Acid-Base Extraction protocol above.
References
- 1. 3-(CYCLOHEXYLAMINO)PROPIONITRILE | 702-03-4 [amp.chemicalbook.com]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. scbt.com [scbt.com]
- 5. 702-03-4|this compound|BLD Pharm [bldpharm.com]
- 6. 3-(Cyclohexylamino)propionitrile | CymitQuimica [cymitquimica.com]
- 7. airgas.com [airgas.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-(Cyclohexylamino)propanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(Cyclohexylamino)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, primarily the issue of low product yield. By understanding the reaction mechanism and critical process parameters, you can optimize your experimental outcomes.
Introduction
This compound is a valuable chemical intermediate. Its synthesis, typically achieved through a Michael addition of cyclohexylamine to acrylonitrile, appears straightforward. However, this reaction is frequently plagued by the formation of a significant byproduct, N,N-bis(2-cyanoethyl)cyclohexylamine, which sequesters the starting material and complicates purification, leading to disappointingly low yields of the desired mono-adduct.
This guide provides in-depth, experience-driven answers to common problems, detailed experimental protocols, and the chemical principles behind them to empower you to troubleshoot and master this synthesis.
Troubleshooting Guide & FAQs
Q1: Why is my yield of this compound consistently low? The main peak in my analysis is not my desired product.
This is the most common issue and is almost certainly due to the formation of the dialkylated byproduct, N,N-bis(2-cyanoethyl)cyclohexylamine.
Causality: The product, this compound, is a secondary amine. The lone pair on its nitrogen atom is still nucleophilic and can react with a second molecule of acrylonitrile. If the reaction conditions allow for this second addition to compete with the first, a significant portion of your starting material will be converted into this unwanted bis-adduct.
dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label: "Fig 1. Competing reaction pathways in the synthesis."; fontsize: 9; }
To maximize the yield of the mono-adduct, the reaction rate of the first addition (k1) must be significantly favored over the rate of the second addition (k2). This is achieved primarily by controlling the stoichiometry.
Q2: How can I strategically minimize the formation of the N,N-bis(2-cyanoethyl)cyclohexylamine byproduct?
The most effective strategy is to manipulate the reaction conditions to favor the kinetically controlled product (mono-adduct) over the thermodynamically favored one (bis-adduct). This is achieved through two primary parameters:
-
Stoichiometry (The Critical Factor): Use a significant molar excess of cyclohexylamine relative to acrylonitrile. By ensuring cyclohexylamine is the abundant reactant, an acrylonitrile molecule is statistically far more likely to encounter a primary amine (cyclohexylamine) than a secondary amine (the mono-adduct product). A molar ratio of 3:1 to 5:1 (Cyclohexylamine:Acrylonitrile) is a robust starting point. Patent literature suggests ratios from 1.5:1 to as high as 50:1 can be used to maximize mono-adduct formation[1].
-
Controlled Reagent Addition: Add the acrylonitrile dropwise to a stirred solution of the excess cyclohexylamine. This maintains a low instantaneous concentration of acrylonitrile, further ensuring it reacts with the primary amine before it can react with the product.
| Parameter | Condition to Favor Mono-Adduct | Condition to Favor Bis-Adduct | Rationale |
| Molar Ratio (Amine:Acrylonitrile) | ≥ 3:1 | ~1:2 | Le Chatelier's principle; high concentration of primary amine favors the initial reaction. |
| Acrylonitrile Addition | Slow, dropwise addition | Rapid, bulk addition | Maintains a low concentration of the limiting reagent, preventing reaction with the product. |
| Temperature | Low to moderate (0°C to RT) | High (>50°C) | Lower temperatures favor the kinetic product, which forms faster with a lower activation energy. |
Q3: What is the optimal temperature for this reaction? Should I heat it?
Heating is generally not recommended as it can accelerate the formation of the bis-adduct. The initial Michael addition is exothermic and typically proceeds readily at or below room temperature.
-
Recommended Temperature: Start the reaction at 0°C (ice bath) during the dropwise addition of acrylonitrile. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. This controlled temperature profile helps manage the initial exotherm and favors the formation of the kinetic mono-adduct.
Q4: My reaction seems to be very slow or has stalled. What could be the cause?
While less common than over-reaction, a stalled reaction can occur.
-
Purity of Reactants: Ensure your cyclohexylamine is free from significant amounts of water or carbonate salts (formed from exposure to CO₂ in the air). While the reaction is often performed neat (without solvent), using a dry, aprotic solvent like THF or acetonitrile can sometimes help if reactant purity is a concern.
-
Acrylonitrile Polymerization: Acrylonitrile can polymerize, especially in the presence of light or basic impurities. Use fresh, inhibitor-free (if desired, though usually not necessary for this reaction) acrylonitrile. If the reaction mixture becomes thick and viscous, polymerization is likely occurring.
Q5: I have a mixture of my product, the bis-adduct, and unreacted cyclohexylamine. How can I effectively purify my desired product?
Purification is best achieved by vacuum distillation , taking advantage of the different boiling points of the components.
-
Step 1: Remove Excess Cyclohexylamine: First, remove the bulk of the unreacted cyclohexylamine. This can be done under reduced pressure at a moderate temperature. Cyclohexylamine has a boiling point of 134°C at atmospheric pressure, making it relatively volatile.[2][3]
-
Step 2: Isolate the Product: After the excess starting material is removed, increase the vacuum and temperature to distill the desired this compound. A reliable reported boiling point is 122-124°C at 4 mmHg [4]. The bis-adduct is a much larger molecule and will have a significantly higher boiling point, remaining in the distillation flask.
dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label: "Fig 2. Workflow for purification by fractional vacuum distillation."; fontsize: 9; }
Q6: How can I confirm the identity and purity of my final product?
Standard spectroscopic methods should be used for characterization.
-
¹H NMR (Proton NMR): Expect to see characteristic signals for the cyclohexyl group (a series of broad multiplets between ~1.0-2.5 ppm), and two triplet signals for the ethyl chain protons (one around 2.5-2.7 ppm for the CH₂ next to the nitrile, and another around 2.8-3.0 ppm for the CH₂ next to the nitrogen). A broad singlet for the N-H proton will also be present.
-
IR (Infrared) Spectroscopy: The most prominent and diagnostic peak will be a sharp absorption around 2245 cm⁻¹ , characteristic of a nitrile (C≡N) stretch. You should also see N-H stretching around 3300-3400 cm⁻¹ and C-H stretching just below 3000 cm⁻¹.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent tool to assess purity and confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152.
Optimized Experimental Protocol
This protocol is adapted from established methods for analogous cyanoethylation reactions and incorporates the best practices discussed above to maximize the yield of the mono-adduct[1].
Reagents:
-
Cyclohexylamine (CAS 108-91-8)
-
Acrylonitrile (CAS 107-13-1)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclohexylamine (e.g., 49.6 g, 0.5 mol, 5 equivalents).
-
Cooling: Place the flask in an ice/water bath and begin stirring. Cool the amine to 0-5°C.
-
Reagent Addition: Add acrylonitrile (e.g., 5.3 g, 0.1 mol, 1 equivalent) to the dropping funnel. Add the acrylonitrile to the stirred cyclohexylamine dropwise over a period of 30-45 minutes, ensuring the internal temperature of the reaction does not exceed 15°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 18 hours.
-
Workup - Removal of Excess Amine: Assemble a simple distillation apparatus. Heat the reaction mixture under reduced pressure (e.g., aspirator vacuum) to distill off the unreacted cyclohexylamine.
-
Workup - Product Purification: Switch to a high-vacuum setup (vacuum pump). The remaining crude product is distilled. Collect the fraction boiling at 122-124°C at 4 mmHg [4]. This fraction is the pure this compound.
-
Characterization: Confirm the structure and purity of the collected product using ¹H NMR, IR spectroscopy, and GC-MS as described in Q6.
References
Technical Support Center: Optimizing 3-(Cyclohexylamino)propanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(Cyclohexylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced cyanoethylation reaction. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Chemistry of Cyanoethylation
The synthesis of this compound is a classic example of aza-Michael addition, specifically the cyanoethylation of cyclohexylamine with acrylonitrile. The reaction involves the nucleophilic attack of the primary amine (cyclohexylamine) on the electron-deficient β-carbon of acrylonitrile.[1] While aliphatic primary amines like cyclohexylamine can react with acrylonitrile without a catalyst, careful control of reaction conditions is paramount to maximize the yield of the desired mono-adduct and minimize common side reactions such as polymerization and di-cyanoethylation.[1]
This guide will address the most frequently encountered challenges in this synthesis, providing a framework for troubleshooting and optimization.
Reaction Mechanism and Potential Pitfalls
Understanding the reaction pathway is critical for effective troubleshooting. The primary reaction is straightforward, but competing pathways can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a thick, white solid/gel shortly after adding acrylonitrile. What happened and how can I prevent it?
A1: This is a classic sign of uncontrolled anionic polymerization of acrylonitrile. This side reaction is highly exothermic and can be initiated by the basicity of the cyclohexylamine itself or any added base catalyst.
Causality: Acrylonitrile is highly susceptible to polymerization, a reaction that is often more kinetically favorable than the desired Michael addition, especially at elevated temperatures or high localized concentrations of reactants.
Solutions:
-
Temperature Control: The cyanoethylation reaction is exothermic.[2] It is crucial to maintain a low and stable reaction temperature.
-
Pre-cool the cyclohexylamine (and solvent, if used) to 0-5 °C in an ice-water bath before adding acrylonitrile.
-
Maintain this temperature throughout the addition and for a period afterward.
-
-
Slow, Controlled Addition: Add acrylonitrile dropwise using an addition funnel. This prevents localized "hot spots" and high concentrations of acrylonitrile that favor polymerization.
-
Use of Inhibitors: Commercial acrylonitrile often contains inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). For sensitive reactions, ensure your acrylonitrile is fresh and properly inhibited. If not, a small amount (100-200 ppm relative to acrylonitrile) can be added.
-
Solvent Choice: While the reaction can be run neat, using an inert solvent like methanol or ethanol can help dissipate heat more effectively.
Q2: My final product is contaminated with a higher molecular weight impurity. How do I favor the formation of the mono-adduct?
A2: The higher molecular weight impurity is likely the di-cyanoethylation product, N,N-bis(2-cyanoethyl)cyclohexylamine. This occurs when the secondary amine product reacts with a second molecule of acrylonitrile.
Causality: The product, this compound, is a secondary amine and remains nucleophilic enough to compete with the starting cyclohexylamine for acrylonitrile.
Solutions:
-
Molar Ratio of Reactants: Use an excess of cyclohexylamine relative to acrylonitrile. A molar ratio of 1.5:1 to 3:1 (cyclohexylamine:acrylonitrile) is recommended to ensure that acrylonitrile is more likely to encounter the primary amine.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Over-extending the reaction time after the starting material is consumed can increase the formation of the di-adduct.
Q3: Do I need a catalyst for this reaction?
A3: Generally, for aliphatic primary amines like cyclohexylamine, the reaction proceeds readily without a catalyst.[1] The amine itself is basic enough to facilitate the reaction. Adding a strong base can aggressively promote acrylonitrile polymerization. However, if the reaction is sluggish, a mild acid catalyst can sometimes be employed.
-
Acid Catalysis: A catalytic amount of a weak acid like acetic acid can sometimes improve yields for less reactive amines by activating the acrylonitrile. For cyclohexylamine, this is typically unnecessary and may not be beneficial.
-
Lewis Acid Catalysis: Catalysts like Yttrium Nitrate have been shown to be effective in promoting selective mono-cyanoethylation of amines, even at room temperature.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Low or No Reaction | 1. Low reaction temperature. 2. Inactive reagents. | 1. Allow the reaction to slowly warm to room temperature after the addition of acrylonitrile is complete. Monitor by TLC. 2. Ensure cyclohexylamine and acrylonitrile are of good quality. Distill cyclohexylamine if necessary. |
| Formation of White Precipitate/Gel | Uncontrolled polymerization of acrylonitrile. | 1. Immediate Action: Stop the addition of acrylonitrile. 2. Prevention: Maintain strict temperature control (0-10°C), add acrylonitrile dropwise with vigorous stirring, and consider using an inert solvent to aid heat dissipation. |
| Difficult to Purify Product | 1. Presence of di-adduct. 2. Residual starting material. 3. Polymer contamination. | 1. Use an excess of cyclohexylamine. Purify via fractional vacuum distillation. 2. Unreacted cyclohexylamine can be removed by an acidic wash during workup or by vacuum distillation. 3. If a small amount of polymer has formed, it can sometimes be removed by filtration before workup. |
| Reaction Runaway (Rapid Temperature/Pressure Increase) | Highly exothermic reaction coupled with poor heat dissipation. | 1. Immediate Action: Stop reagent addition and apply emergency cooling. 2. Prevention: Ensure the reaction is performed at a scale appropriate for the cooling capacity of the setup. Use a solvent and slow addition for larger scales.[2] |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed for a laboratory scale synthesis and prioritizes safety and selectivity for the mono-adduct.
Materials:
-
Cyclohexylamine (distilled, ≥99%)
-
Acrylonitrile (with inhibitor, ≥99%)
-
Methanol (optional, anhydrous)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add cyclohexylamine (e.g., 1.5 equivalents). If using a solvent, add methanol (approx. 2-3 mL per gram of cyclohexylamine).
-
Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.
-
Acrylonitrile Addition: Add acrylonitrile (1.0 equivalent) to the dropping funnel. Add the acrylonitrile dropwise to the cooled cyclohexylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate eluent system; visualize with potassium permanganate stain). The product should have a lower Rf than cyclohexylamine.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove any methanol.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Workflow for Troubleshooting Low Yield
Safety Information
Acrylonitrile is highly flammable, toxic, and a potential carcinogen. [5]
-
Handling: Always handle acrylonitrile in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Ensure clothing is impermeable to acrylonitrile.[6]
-
Storage: Store acrylonitrile in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, and incompatible materials like strong bases, acids, and copper.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
Technical Support Center: Identification of Impurities in 3-(Cyclohexylamino)propanenitrile
Welcome to the technical support center for the analysis of 3-(Cyclohexylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address challenges you may encounter during your experimental work. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.
I. Understanding Potential Impurities
A critical first step in impurity identification is to understand their potential origins. Impurities in this compound can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (forming during storage or handling).
A. Process-Related Impurities
The most common synthesis of this compound is via a Michael addition of cyclohexylamine to acrylonitrile. Based on this, we can anticipate several potential process-related impurities.
-
Unreacted Starting Materials:
-
Cyclohexylamine (Impurity A): A primary amine that is relatively volatile.
-
Acrylonitrile (Impurity B): A volatile and reactive electrophile.
-
-
Byproducts and Side-Reaction Products:
-
Bis(2-cyanoethyl)cyclohexylamine (Impurity C): Formed by the addition of a second molecule of acrylonitrile to the product.
-
3,3'-Iminodipropionitrile (Impurity D): A potential impurity if ammonia is present or if side reactions occur with acrylonitrile.
-
Caption: Synthetic pathway and potential process-related impurities.
B. Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[1] These studies are a regulatory requirement and provide insight into the intrinsic stability of the molecule.[2]
-
Hydrolytic Degradation:
-
3-(Cyclohexylamino)propionic acid (Impurity E): Formed by the hydrolysis of the nitrile group to a carboxylic acid. This can occur under both acidic and basic conditions.[3]
-
3-(Cyclohexylamino)propanamide (Impurity F): An intermediate in the hydrolysis of the nitrile to the carboxylic acid.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Caption: Potential degradation pathways for this compound.
II. Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the analysis of this compound.
Q1: I am seeing a peak in my HPLC chromatogram that elutes very early. What could it be?
A1: An early eluting peak in a reversed-phase HPLC method is indicative of a very polar compound.[9] Given the likely synthesis, this could be unreacted cyclohexylamine (Impurity A) . Due to its basic nature, it will have minimal retention on a C18 column with a standard mobile phase. To confirm its identity, you can co-inject a standard of cyclohexylamine.
Q2: My GC-MS analysis shows several small, volatile peaks. How can I identify them?
A2: Small, volatile peaks could correspond to unreacted acrylonitrile (Impurity B) or residual solvents. Acrylonitrile is highly volatile and may be present if the synthesis did not go to completion or if it was not effectively removed during workup. You can identify these peaks by comparing their mass spectra to a library (e.g., NIST) and by analyzing a blank solvent injection to rule out solvent-related peaks.[10]
Q3: I have a late-eluting peak in my HPLC analysis. What is a likely candidate?
A3: A late-eluting peak suggests a less polar, more hydrophobic compound than your main analyte. A probable candidate is Bis(2-cyanoethyl)cyclohexylamine (Impurity C) . The addition of a second cyanoethyl group increases the molecular weight and hydrophobicity, leading to stronger retention on a reversed-phase column.[11]
Q4: After storing my sample for a few weeks, I see new peaks in the HPLC chromatogram. What could be happening?
A4: The appearance of new peaks upon storage suggests degradation. The most likely degradation pathway in the presence of moisture is hydrolysis of the nitrile group. The new peaks could be 3-(Cyclohexylamino)propanamide (Impurity F) and 3-(Cyclohexylamino)propionic acid (Impurity E) .[3] Impurity E, being a zwitterionic amino acid at neutral pH, may exhibit different chromatographic behavior depending on the mobile phase pH.
Q5: How can I confirm the structure of an unknown impurity?
A5: Structural confirmation requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition.[9] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information.[12]
III. Experimental Protocols
The following are detailed protocols for the identification and quantification of impurities in this compound.
A. Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to generate potential degradation products.[1][2]
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours. Dissolve the stressed solid in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
-
Analysis: Analyze the stressed samples by HPLC-UV against a non-stressed control sample to identify and quantify the degradation products.
B. HPLC-UV Method for Impurity Profiling
This reversed-phase HPLC method is suitable for separating the main component from its potential impurities.[11][13]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Rationale: The use of a C18 column provides good retention for the main compound and less polar impurities. A gradient elution is necessary to separate both polar (early eluting) and non-polar (late eluting) impurities within a reasonable timeframe. Formic acid is used as a mobile phase modifier to improve peak shape for the basic amine analytes.
C. GC-MS Method for Volatile Impurities
This method is designed to identify volatile impurities such as unreacted starting materials.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-400 amu |
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. For trace analysis of highly volatile compounds like acrylonitrile, headspace GC-MS may be more appropriate.[1]
D. NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive identification of impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals for this compound and its starting materials are available in public databases.[10][14]
-
¹³C NMR: Shows the different carbon environments. The nitrile carbon has a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, which is crucial for elucidating the complete structure of an unknown impurity.
IV. Conclusion
The identification and control of impurities are paramount in ensuring the quality, safety, and efficacy of pharmaceutical substances. This technical support guide provides a comprehensive framework for identifying potential process-related and degradation impurities in this compound. By understanding the likely synthetic and degradation pathways, and by employing robust analytical methodologies such as HPLC, GC-MS, and NMR, researchers can confidently characterize their material. The provided troubleshooting FAQs and detailed protocols serve as a practical resource for overcoming common analytical challenges.
V. References
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. (2024). ACS Publications. Retrieved from --INVALID-LINK--
-
Cyclohexylamine(108-91-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2012). LCGC International. Retrieved from --INVALID-LINK--
-
Reversed-phase chromatography. (2023). Wikipedia. Retrieved from --INVALID-LINK--
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). (n.d.). Human Metabolome Database. Retrieved from --INVALID-LINK--
-
Oxidation of primary, secondary and tertiary amines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2002). PubMed. Retrieved from --INVALID-LINK--
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--
-
Reverse Phase Chromatography Techniques. (2023). Chrom Tech, Inc. Retrieved from --INVALID-LINK--
-
Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
bmse000451 Cyclohexylamine at BMRB. (n.d.). BMRB. Retrieved from --INVALID-LINK--
-
Direct oxidation of amines to nitriles in the presence of ruthenium-terpyridyl complex immobilized on ILs/SILP. (2013). RSC Publishing. Retrieved from --INVALID-LINK--
-
Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. (2024). ACS Organic & Inorganic Au. Retrieved from --INVALID-LINK--
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). MDPI. Retrieved from --INVALID-LINK--
-
6-Aminoquinolones: photostability, cellular distribution and phototoxicity. (2004). PubMed. Retrieved from --INVALID-LINK--
-
¹H NMR titration spectra of the N-(3-aminopropyl)cyclohexylamine... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Technical Support Center: Optimization of Aminonitrile Synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2019). MDPI. Retrieved from --INVALID-LINK--
-
Propanenitrile: A Technical Guide to Stability and Degradation Pathways. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
3-(Cyclohexylamino)-1-propanesulphonic acid for synthesis 1135-40-6. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). NIH. Retrieved from --INVALID-LINK--
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. Retrieved from --INVALID-LINK--
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Retrieved from --INVALID-LINK--
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved from --INVALID-LINK--
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). PubMed. Retrieved from --INVALID-LINK--
-
Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. (2011). PubMed. Retrieved from --INVALID-LINK--
-
The Hydrolysis of Diclofenac Esters. (2016). Monash University. Retrieved from --INVALID-LINK--
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). YouTube. Retrieved from --INVALID-LINK--
-
Formation of Propionitrile (III) and Acrylonitrile (IV) from Acetonitrile (I) and Methanol (II). (2010). ResearchGate. Retrieved from --INVALID-LINK--
-
Continuous process for the manufacture of 3-hydroxy propionitrile. (2003). Google Patents. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 3. benchchem.com [benchchem.com]
- 4. Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amine Thermal Degradation [bre.com]
- 7. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.com [chromtech.com]
- 14. hmdb.ca [hmdb.ca]
Technical Support Center: 3-(Cyclohexylamino)propanenitrile
A Guide to Achieving High Purity for Research & Drug Development
Welcome to the technical support center for 3-(Cyclohexylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine purification strategies for this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
The synthesis of this compound, typically via a Michael addition of cyclohexylamine to acrylonitrile, is straightforward. However, achieving the high purity (>99%) required for downstream applications, particularly in pharmaceutical development, necessitates a robust purification strategy. This guide addresses the common challenges and provides validated methods to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the purification of this compound.
Q1: My crude product is a viscous, dark-colored oil. What are the likely contaminants?
A: A dark, oily crude product is typical and usually indicates the presence of several impurity types. The color often arises from small amounts of acrylonitrile polymer formed during the reaction, especially if the temperature was not well-controlled.
Primary Impurities to Suspect:
-
Unreacted Starting Materials: Cyclohexylamine and acrylonitrile.
-
Byproducts: The most common byproduct is the double-addition product, 3,3'-(cyclohexylazanediyl)dipropanenitrile, where a second molecule of acrylonitrile has reacted with the product.
-
Polymers: Polyacrylonitrile can form, contributing to the viscosity and color.
-
Solvent Residues: Any solvent used in the synthesis.
Q2: How can I efficiently remove the unreacted cyclohexylamine from my crude product?
A: Unreacted cyclohexylamine is a basic impurity and is best removed using a liquid-liquid extraction with a dilute aqueous acid. The amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, while your desired product, being less basic, remains in the organic solvent.
Causality: The difference in pKa values between the primary amine (cyclohexylamine, pKa ≈ 10.6) and the secondary amine product is exploited. The acid converts the more basic starting material into a salt, effectively separating it from the organic phase.
Q3: What is the most effective method for removing the dicyanoethylation byproduct and other closely related impurities?
A: For removing byproducts with similar polarity and volatility to your main compound, such as 3,3'-(cyclohexylazanediyl)dipropanenitrile, two methods are highly effective:
-
Fractional Vacuum Distillation: This is the preferred method for larger quantities (>5 g). The difference in boiling points, although potentially small, can be exploited under reduced pressure to achieve excellent separation. A fractionating column is essential for high-resolution separation.
-
Silica Gel Column Chromatography: For smaller scales or when distillation fails to provide adequate separation, column chromatography is the gold standard.[1][2] It separates compounds based on their polarity, and the byproduct, with its two nitrile groups, is significantly more polar than the desired product.
Q4: Is recrystallization a viable purification method for this compound?
A: Direct recrystallization of the free base is often challenging as it is typically a liquid or a low-melting solid. However, a highly effective alternative is salt crystallization . You can convert the crude product into a crystalline salt (e.g., hydrochloride or oxalate), which can then be purified by recrystallization from a suitable solvent system. The purified salt is then neutralized with a base to regenerate the high-purity free base product. This method is excellent for removing non-basic impurities.[3]
Q5: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques is necessary to unequivocally confirm purity and structure.[4]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.
-
GC-MS or LC-MS: These hyphenated techniques are ideal for determining purity and identifying trace impurities by their mass-to-charge ratio.[4][5]
-
FTIR Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N stretch around 2240 cm⁻¹) and the secondary amine (N-H stretch around 3300-3500 cm⁻¹).
Validated Purification Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Purification via Acid Wash & Vacuum Distillation
This method is highly effective for scaling up and removing both basic starting materials and less volatile byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (2 x 50 mL per 10 g of crude). Check the pH of the aqueous layer to ensure it is acidic. This step removes unreacted cyclohexylamine.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, amine-free product.
-
Fractional Vacuum Distillation:
-
Set up a distillation apparatus with a short fractionating column (e.g., a Vigreux column).
-
Apply vacuum and gently heat the flask in an oil bath.
-
Discard any initial low-boiling fractions (likely residual solvent or acrylonitrile).
-
Collect the main fraction at the expected boiling point. This compound has a reported boiling point, but it's crucial to monitor the temperature and pressure closely.
-
Stop the distillation before the pot runs dry to avoid concentrating high-boiling impurities.
-
Caption: Workflow for purification via acid wash and vacuum distillation.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for achieving the highest possible purity on a small to medium scale.
Step-by-Step Methodology:
-
Initial Cleanup: Perform the acid wash as described in Protocol 1 (Steps 1-4) to remove the bulk of the basic starting material. This simplifies the chromatographic separation.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Sample Loading: Adsorb the cleaned-up crude product onto a small amount of silica gel and load it carefully onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). The less polar product will elute before the more polar byproduct (3,3'-(cyclohexylazanediyl)dipropanenitrile).
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
| Compound | Typical Mobile Phase | Expected Rf Value | Notes |
| This compound | 80:20 Hexane:Ethyl Acetate | ~0.4 - 0.5 | The desired product. |
| Cyclohexylamine | 80:20 Hexane:Ethyl Acetate | ~0.1 - 0.2 | Tends to streak without triethylamine. |
| 3,3'-(Cyclohexylazanediyl)dipropanenitrile | 80:20 Hexane:Ethyl Acetate | ~0.2 - 0.3 | More polar byproduct, lower Rf. |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent freshness, and chamber saturation.
Understanding the Impurity Landscape
A clear understanding of how impurities are formed is crucial for designing an effective purification strategy.
Caption: Origin of common impurities in the synthesis of this compound.
By implementing these targeted troubleshooting and purification protocols, researchers can consistently achieve high purity for this compound, ensuring the reliability and validity of their subsequent experiments and development processes.
References
Technical Support Center: Synthesis of 3-(Cyclohexylamino)propanenitrile
Welcome to the technical support center for the synthesis of 3-(cyclohexylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific cyanoethylation reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthesis Pitfalls
The synthesis of this compound, typically achieved through a Michael addition of cyclohexylamine to acrylonitrile, is a generally straightforward reaction. However, several issues can arise that may lead to low yields, impure products, or reaction failures. This section addresses these common problems in a question-and-answer format.
Question 1: My reaction mixture turned into a thick, viscous gel (or a solid mass) shortly after adding acrylonitrile. What happened and how can I prevent it?
Answer: This is a classic sign of uncontrolled polymerization of acrylonitrile.[1] Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by the basicity of the cyclohexylamine reactant itself or any additional base catalyst.[1][2] This polymerization is often rapid and exothermic, leading to the observed solidification of the reaction mixture.
Root Cause Analysis:
-
Excessive Basicity: While cyclohexylamine is a reactant, its basic nature can also catalyze the polymerization of acrylonitrile. The use of strong base catalysts can exacerbate this issue.[2]
-
High Local Concentration of Acrylonitrile: Adding acrylonitrile too quickly can create localized "hot spots" of high concentration, promoting polymerization over the desired Michael addition.
-
Elevated Temperature: The cyanoethylation reaction is exothermic.[2] If the heat generated is not effectively dissipated, the increased temperature will accelerate the rate of polymerization.
Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature Control | Maintain a low reaction temperature, typically between 0-10 °C, especially during the addition of acrylonitrile.[1] | Lowering the temperature significantly reduces the rate of the competing polymerization reaction. |
| Rate of Addition | Add acrylonitrile dropwise with vigorous stirring. | This ensures that the acrylonitrile is quickly dispersed and reacts with the cyclohexylamine before it can polymerize. It also aids in heat dissipation.[1] |
| Use of Inhibitors | Consider adding a radical inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the acrylonitrile before use. | While the primary polymerization pathway in this context is anionic, radical polymerization can also occur, especially in the presence of impurities. Inhibitors can help suppress this side reaction.[1] |
| Solvent Choice | Employ an inert solvent to help dissipate heat and control reactant concentrations. Aprotic polar solvents are often suitable.[1][2] | A solvent can act as a heat sink and prevent localized increases in temperature and concentration. |
Question 2: The yield of my desired product is low, and I've isolated a significant amount of a white, solid byproduct. What is this byproduct and how can I improve my yield?
Answer: The white solid is likely polyacrylonitrile, resulting from a slower, but still significant, polymerization process.[1] Low yields of the target compound, this compound, are a direct consequence of the starting material (acrylonitrile) being consumed by this competing side reaction.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Strategies for Yield Optimization:
-
Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometric, a slight excess of cyclohexylamine can sometimes favor the desired reaction. However, be mindful that excess amine can increase the basicity and potentially promote polymerization. Experiment with ratios to find the optimal balance.
-
Catalyst Optimization: If a catalyst is being used, its concentration should be minimized to the lowest effective amount.[1] For some amine cyanoethylations, acidic catalysts can be employed to temper the basicity and reduce polymerization.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield of the desired product and could lead to the formation of byproducts.
Question 3: My final product is contaminated with a high-boiling point impurity that is difficult to remove by distillation. What could this be?
Answer: This impurity is likely the dicyanoethylated product, 3,3'-(cyclohexylazanediyl)dipropanenitrile, formed from the reaction of the primary product with a second molecule of acrylonitrile. Cyclohexylamine is a primary amine, and the resulting secondary amine product can react further.
Formation of Dicyanoethylated Impurity: The desired product, this compound, is a secondary amine and still possesses a labile hydrogen on the nitrogen atom. This allows it to act as a nucleophile and attack a second molecule of acrylonitrile.
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of cyclohexylamine relative to acrylonitrile. This increases the probability that acrylonitrile will react with the starting primary amine rather than the secondary amine product.
-
Temperature and Reaction Time: Lower temperatures and shorter reaction times can help to minimize the formation of the bis-adduct, as the secondary amine is generally less reactive than the primary amine.
-
Purification: If the dicyanoethylated product does form, purification can be challenging due to similar polarities. Column chromatography on silica gel is often the most effective method for separation. A typical eluent system for such a separation might be a gradient of ethyl acetate in petroleum ether or hexanes.
II. Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for the synthesis of this compound?
Primary aliphatic amines like cyclohexylamine are often sufficiently nucleophilic and basic to react with acrylonitrile without an external catalyst.[3] The reaction can proceed, albeit sometimes more slowly, simply by mixing the reactants under controlled temperatures. However, in some cases, a mild acid or base catalyst may be used to improve the reaction rate, but this must be done cautiously to avoid the polymerization of acrylonitrile.[2][3]
Q2: What is the mechanism of this reaction?
The synthesis of this compound from cyclohexylamine and acrylonitrile is a classic example of a Michael addition, also known as a conjugate addition.[2][4]
Caption: Simplified mechanism of Michael addition.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile.
-
Formation of an Intermediate: This attack results in the formation of a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon of the original acrylonitrile is negatively charged (as a carbanion).
-
Proton Transfer: A proton is transferred from the nitrogen to the carbanion, resulting in the final, neutral product.
Q3: My product appears to be degrading or hydrolyzing during workup or purification. How can I avoid this?
Nitriles can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to form either a carboxylic acid or an amide.[5][6][7]
Conditions to Avoid:
-
Strong Aqueous Acids: Heating with strong aqueous acids (e.g., concentrated HCl or H₂SO₄) during workup can lead to the hydrolysis of the nitrile group to a carboxylic acid (3-(cyclohexylamino)propanoic acid).[6]
-
Strong Aqueous Bases: Similarly, strong basic conditions can hydrolyze the nitrile to a carboxylate salt.
Recommended Workup and Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture and quench any excess reactants or catalysts carefully. A mild aqueous wash may be appropriate.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product. While distillation is an option, column chromatography on silica gel often provides a higher purity product, especially if side products like the dicyanoethylated species are present.
III. Experimental Protocol Example
This is a general protocol and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Cyclohexylamine
-
Acrylonitrile (with inhibitor)
-
Methanol (or another suitable solvent)
-
Ethyl acetate
-
Petroleum ether (or hexanes)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in methanol.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acrylonitrile (1.0-1.2 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Preventing Polymerization During Cyanoethylation Reactions. Retrieved from 1
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.
-
Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from 4
-
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28.26. Retrieved from 8
-
Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
Synthesis of 3-(phenylamino)propanenitrile. (n.d.). Retrieved from --INVALID-LINK--
-
Filo. (2025, August 21). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... Retrieved from 5
-
Vedantu. (n.d.). On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE. Retrieved from 6
-
Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from 7
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. asianpubs.org [asianpubs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]
- 6. On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE [vedantu.com]
- 7. savemyexams.com [savemyexams.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: 3-(Cyclohexylamino)propanenitrile
Welcome to the technical support center for 3-(Cyclohexylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a scientific rationale for the proposed degradation pathways.
Frequently Asked Questions (FAQs)
FAQ 1: My sample of this compound shows a new, more polar peak on reverse-phase HPLC after storage in an aqueous buffer. What could be the cause?
This is a common observation and often points towards the hydrolysis of the nitrile group, a primary degradation pathway for many nitriles, especially in aqueous environments under acidic or basic conditions.[1][2][3]
Plausible Degradation Pathway: Hydrolysis
The nitrile group (-C≡N) can undergo a two-step hydrolysis. The first step yields the corresponding amide, 3-(cyclohexylamino)propanamide. The second, and often slower, step is the hydrolysis of the amide to the carboxylic acid, 3-(cyclohexylamino)propanoic acid, with the release of ammonia.[3] Both the intermediate amide and the final carboxylic acid are significantly more polar than the parent nitrile, which would explain their earlier elution on a reverse-phase HPLC column.
Troubleshooting Workflow for Suspected Hydrolysis
Experimental Protocol: LC-MS Analysis for Identification of Hydrolysis Products
-
Objective: To identify the potential hydrolysis products of this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).
-
Procedure:
-
Prepare your sample by diluting it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set the mass spectrometer to scan for the expected masses of the parent compound, the amide intermediate, and the carboxylic acid final product.
-
-
Data Analysis:
-
Look for peaks with the corresponding mass-to-charge ratios (m/z) for the potential degradation products.
-
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₆N₂ | 153.13 |
| 3-(Cyclohexylamino)propanamide | C₉H₁₈N₂O | 171.14 |
| 3-(Cyclohexylamino)propanoic acid | C₉H₁₇NO₂ | 172.13 |
FAQ 2: I have observed a decrease in the main peak area and the appearance of several minor, less polar peaks after storing my sample in a solution exposed to air. What could be happening?
This scenario suggests a possible oxidative degradation of the secondary amine. Secondary amines can be susceptible to oxidation, which can lead to a variety of products, some of which may be less polar than the parent compound.
Plausible Degradation Pathway: Oxidation
The secondary amine in this compound can be oxidized, potentially forming an imine or a nitroxide radical. These reactions can be promoted by exposure to atmospheric oxygen, light, or trace metal impurities that can act as catalysts.
Experimental Protocol: Headspace GC-MS for Volatile Degradants
-
Objective: To identify volatile degradation products that may arise from oxidative or thermal degradation.
-
Instrumentation: A gas chromatograph with a mass spectrometer and a headspace autosampler (Headspace GC-MS).
-
Procedure:
-
Place a known amount of your sample in a sealed headspace vial.
-
Incubate the vial at an elevated temperature (e.g., 80°C) for a set period to allow volatile compounds to partition into the headspace.
-
The autosampler will then inject a sample of the headspace gas into the GC-MS for analysis.
-
-
Data Analysis:
-
Identify any new peaks in the chromatogram of the degraded sample compared to a control sample.
-
Use the mass spectra of these new peaks to identify the volatile degradation products by comparing them to a mass spectral library.
-
FAQ 3: My solid sample of this compound has discolored after being stored at an elevated temperature. What is the likely cause?
Discoloration of a solid sample upon heating is often an indication of thermal decomposition.[6] At elevated temperatures, organic molecules can undergo complex degradation reactions, leading to the formation of colored byproducts. While the exact decomposition temperature of this compound is not well-documented, related compounds can decompose at elevated temperatures.[7][8]
Plausible Degradation Pathway: Thermal Decomposition
Thermal degradation can proceed through various mechanisms, including homolytic cleavage of C-C and C-N bonds, leading to the formation of a complex mixture of smaller molecules and polymeric material.[6] The specific products will depend on the temperature and duration of exposure.
Troubleshooting Workflow for Suspected Thermal Degradation
General Recommendations for Storage and Handling
To minimize the degradation of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, especially aqueous ones, it is advisable to prepare them fresh. If storage is necessary, store at 2-8°C or frozen at -20°C and protect from light.
-
pH Control: When working with aqueous solutions, maintain the pH in the neutral range (6.5-7.5) to minimize acid- or base-catalyzed hydrolysis of the nitrile group.
-
Inert Atmosphere: For long-term storage or for reactions that are sensitive to oxidation, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. benchchem.com [benchchem.com]
- 2. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]
- 3. On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE [vedantu.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
A Comparative Guide to 3-(Cyclohexylamino)propanenitrile and Other Alkylaminopropanenitriles for the Research Professional
In the landscape of modern drug discovery and chemical synthesis, the appropriate selection of intermediates is paramount to achieving desired reaction outcomes and biological activities. Among the versatile building blocks available to researchers, β-aminopropanenitriles stand out for their utility as precursors to a wide array of pharmacologically active molecules and fine chemicals. This guide provides an in-depth technical comparison of 3-(cyclohexylamino)propanenitrile against other common N-alkylaminopropanenitriles, such as those bearing tert-butyl and isopropyl substituents. Our analysis, grounded in experimental data and established chemical principles, will explore how the nature of the N-alkyl group dictates the physicochemical properties, reactivity, and ultimately, the performance of these critical intermediates.
Introduction: The Significance of the N-Alkyl Substituent
β-Alkylaminopropanenitriles are characterized by a propanenitrile backbone with an amino group at the β-position, which is further substituted with an alkyl group. The structure of this alkyl group—be it the bulky, cyclic cyclohexyl group, the sterically demanding tert-butyl group, or the more compact isopropyl group—profoundly influences the molecule's steric and electronic properties. These differences manifest in variations in basicity, lipophilicity, and reactivity, which are critical considerations in the design of synthetic routes and the development of new chemical entities. Understanding these structure-property relationships is essential for researchers aiming to fine-tune molecular architectures for optimal performance.
Physicochemical Properties: A Comparative Overview
The choice of an N-alkylaminopropanenitrile is often guided by its fundamental physicochemical properties. The following table summarizes key parameters for this compound and its tert-butyl and isopropyl analogues, providing a basis for their comparative assessment.
| Property | This compound | 3-(tert-Butylamino)propanenitrile | 3-(Isopropylamino)propanenitrile |
| Molecular Formula | C₉H₁₆N₂[1] | C₇H₁₄N₂[2] | C₆H₁₂N₂[3] |
| Molecular Weight ( g/mol ) | 152.24[1] | 126.20[2] | 112.17[3] |
| Boiling Point (°C) | Not readily available | 81-83 (10 mmHg)[2] | 196.3 (760 mmHg)[3] |
| Density (g/mL) | Not readily available | 0.86[2] | 0.861[3] |
| pKa (Conjugate Acid) | Estimated: ~10.5 - 11.5 | Estimated: ~10.4 - 11.0 | Estimated: ~11.07 |
| Calculated logP | Higher lipophilicity | Moderate lipophilicity | Lower lipophilicity |
Note: Experimental pKa values for these specific compounds are not widely reported in the literature. The estimated values are based on trends observed for structurally similar secondary amines, where secondary amines are generally the strongest bases in aqueous solution among simple alkylamines.[4][5][6][7]
The data highlights a clear trend: as the size and lipophilicity of the N-alkyl substituent increase from isopropyl to cyclohexyl, the molecular weight and expected lipophilicity (logP) also increase. This has significant implications for solubility and partitioning behavior in biological and chemical systems.
The Interplay of Steric and Electronic Effects on Reactivity
The reactivity of alkylaminopropanenitriles is primarily governed by the interplay of the steric hindrance and electronic effects of the N-alkyl group. These factors influence the nucleophilicity of the secondary amine and the accessibility of the nitrogen's lone pair of electrons.
Basicity and Nucleophilicity
The basicity of the secondary amine is a key determinant of its nucleophilicity. In general, alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.[4] However, this effect is modulated by steric hindrance and solvation effects in solution.
-
Isopropyl Group: The isopropyl group offers a moderate balance of electron-donating character and steric bulk.[8] This results in 3-(isopropylamino)propanenitrile being a relatively strong base and a good nucleophile.
-
tert-Butyl Group: The tert-butyl group is significantly more sterically demanding than the isopropyl group.[8][9][10] This steric bulk can hinder the approach of electrophiles to the nitrogen's lone pair, potentially reducing its effective nucleophilicity in certain reactions, despite the strong electron-donating effect of the three methyl groups.
-
Cyclohexyl Group: The cyclohexyl group is also bulky, though its conformational flexibility can influence its steric profile.[9] Its electron-donating effect is comparable to other secondary alkyl groups.
The general trend for the basicity of secondary amines in aqueous solution is often higher than that of primary or tertiary amines due to a favorable balance of inductive and solvation effects.[4] Therefore, all three compared aminopropanenitriles are expected to be reasonably strong bases.
Steric Hindrance in Synthetic Applications
The steric bulk of the N-alkyl group plays a crucial role in directing the outcome of chemical reactions. In applications where the aminopropanenitrile acts as a nucleophile, a larger substituent can lead to greater regioselectivity or stereoselectivity.
For instance, in the context of further derivatization at the nitrogen atom, the steric hindrance follows the order: tert-butyl > cyclohexyl > isopropyl .[8][9][10] This means that reactions with bulky electrophiles will proceed more slowly with the tert-butyl and cyclohexyl analogues compared to the isopropyl derivative. This can be advantageous in preventing undesired side reactions.
Comparative Performance in Key Applications
While direct comparative studies are scarce, we can infer the relative performance of these aminopropanenitriles in common applications based on their structural and physicochemical properties.
As Intermediates in Pharmaceutical Synthesis
Alkylaminopropanenitriles are valuable precursors for a variety of pharmaceutical compounds. The choice of the N-alkyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
-
Lipophilicity and Membrane Permeability: A higher logP, as expected for the cyclohexyl derivative, can enhance membrane permeability, which is often desirable for drug absorption. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[11][12][13][14] The isopropyl and tert-butyl derivatives offer a more moderate lipophilicity.
-
Target Binding: The size and shape of the N-alkyl group can be critical for fitting into the binding pocket of a biological target. The rigid and bulky nature of the tert-butyl and cyclohexyl groups can provide specific interactions that may not be possible with the smaller isopropyl group.
In the Synthesis of Complex Molecules
As versatile chemical intermediates, the reactivity differences between these aminopropanenitriles can be exploited to control synthetic outcomes. For example, in reactions where the secondary amine needs to be protected, the steric bulk of the tert-butyl or cyclohexyl group can facilitate the use of specific protecting groups that might not be selective for less hindered amines.
Experimental Protocols
The synthesis of N-substituted β-aminopropanenitriles is most commonly achieved through the aza-Michael addition of a primary amine to acrylonitrile. The following is a general protocol that can be adapted for the synthesis of this compound, 3-(tert-butylamino)propanenitrile, and 3-(isopropylamino)propanenitrile.
General Protocol for Aza-Michael Addition
Objective: To synthesize N-substituted β-aminopropanenitriles via the aza-Michael addition of a primary amine to acrylonitrile.
Materials:
-
Primary amine (cyclohexylamine, tert-butylamine, or isopropylamine)
-
Acrylonitrile
-
Methanol (or another suitable solvent)
-
Yttrium Nitrate (or another suitable catalyst, optional)[15]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in methanol.
-
Add acrylonitrile (1.0-2.0 equivalents) to the solution. Caution: Acrylonitrile is toxic and volatile. Handle in a well-ventilated fume hood.
-
If using a catalyst, add it to the reaction mixture (e.g., 10 mol% Yttrium Nitrate).[15]
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the amine and the use of a catalyst (typically several hours to a few days).[15]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Characterization: The identity and purity of the synthesized aminopropanenitriles can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch).
dot graph TD { A[Start: Primary Amine + Acrylonitrile] --> B{Aza-Michael Addition}; B --> C[Reaction Mixture]; C --> D{Work-up}; D --> E[Crude Product]; E --> F{Purification}; F --> G[Pure N-Alkylaminopropanenitrile]; subgraph Reaction Conditions B -- Solvent (e.g., Methanol) --> C; B -- Optional Catalyst (e.g., Y(NO3)3) --> C; end subgraph Analysis G --> H[NMR]; G --> I[MS]; G --> J[IR]; end } caption: General workflow for the synthesis and characterization of N-alkylaminopropanenitriles.
Conclusion: A Strategic Choice for the Discerning Researcher
The selection of an N-alkylaminopropanenitrile is a strategic decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. This compound, with its significant lipophilicity and steric bulk, is an excellent choice for applications requiring enhanced membrane permeability or specific steric interactions. In contrast, the tert-butyl analogue offers a more pronounced steric hindrance, which can be leveraged for controlling reactivity and selectivity. The isopropyl derivative provides a less sterically hindered and more compact option, suitable for applications where high reactivity and smaller molecular size are desired. By carefully considering the interplay of steric and electronic effects, researchers can harness the distinct properties of each of these valuable intermediates to advance their research and development goals.
References
- 1. 3-(Isopropylamino)propanenitrile | 692-98-8 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Buy 3-(Isopropylamino)propanenitrile | 692-98-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of molecular representations for lipophilicity quantitative structure-property relationships with results from the SAMPL6 logP Prediction Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
A Comparative Purity Analysis of 3-(Cyclohexylamino)propanenitrile from Commercial Suppliers
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-(Cyclohexylamino)propanenitrile is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially harmful substances into the final drug product. This guide presents a comprehensive purity assessment of this compound obtained from three different hypothetical commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We employ a multi-faceted analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Karl Fischer Titration to provide a detailed comparison of their chemical purity and impurity profiles. This guide offers researchers and drug development professionals the necessary protocols and insights to critically evaluate and select the most suitable grade of this compound for their specific research and manufacturing needs.
Introduction
The journey of a drug from a laboratory concept to a patient's bedside is paved with rigorous quality control at every step. For synthetic chemists and drug development professionals, the quality of starting materials is a critical determinant of the success, safety, and reproducibility of a synthetic route. This compound, with its secondary amine and nitrile functionalities, is a versatile intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). Potential impurities in this reagent can arise from its synthesis, which often involves the cyanoethylation of cyclohexylamine with acrylonitrile. Common impurities may include unreacted starting materials (cyclohexylamine and acrylonitrile), byproducts from side reactions, and residual solvents.
This guide provides a systematic and objective comparison of the purity of this compound from three hypothetical suppliers. By detailing the experimental methodologies and presenting the data in a clear, comparative format, we aim to empower researchers to make informed decisions when sourcing this critical reagent. The causality behind our experimental choices is explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for quality assessment.
Experimental Design and Rationale
To conduct a thorough purity assessment, a combination of analytical techniques is essential. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of the sample's composition.
Logical Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the primary technique for quantifying the main component and any non-volatile impurities. The use of a UV detector is suitable as the nitrile group and the amine functionality after derivatization can provide a chromophore. A reverse-phase method is chosen for its versatility in separating compounds with moderate polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials like cyclohexylamine. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra confirm the identity of the main compound and can reveal the presence of impurities, even at low levels, by showing unexpected signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of the key functional groups (C≡N for nitrile, N-H for secondary amine) present in the molecule, serving as a rapid identity check.
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample, which is a critical purity parameter. For amines, which can be basic, a specialized Karl Fischer method is often required to avoid side reactions.[1][2]
Materials and Methods
Materials
-
This compound samples from Supplier A, Supplier B, and Supplier C.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid.
-
Reference standards for this compound (high purity), cyclohexylamine, and acrylonitrile.
-
Deuterated chloroform (CDCl₃) for NMR analysis.
-
Karl Fischer reagents suitable for amines.
Instrumentation
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
GC-MS system with a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
NMR spectrometer (e.g., 400 MHz).
-
FTIR spectrometer.
-
Volumetric or coulometric Karl Fischer titrator.
Experimental Protocols
3.3.1 High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
-
Rationale: A gradient reverse-phase method is employed to ensure the separation of the main peak from potential impurities with varying polarities. UV detection is set at a wavelength that provides a good response for the analyte.
-
Protocol:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of each sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities are quantified against a reference standard if available, or as a percentage of the main peak area.
-
3.3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Rationale: This method is crucial for detecting volatile impurities that might not be visible by HPLC. The mass spectrometric data allows for the identification of these impurities by comparing their fragmentation patterns with spectral libraries.
-
Protocol:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 10 mg of each sample in 1 mL of methanol.
-
Injection Volume: 1 µL (split mode, 1:20).
-
3.3.3 NMR Spectroscopy for Structural Confirmation
-
Rationale: NMR provides unambiguous structural confirmation. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of each sample in ~0.7 mL of CDCl₃.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Analysis: Compare the obtained spectra with known reference spectra or predicted chemical shifts. Look for any additional peaks that may indicate the presence of impurities.
-
3.3.4 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: A quick and simple method to confirm the presence of key functional groups.
-
Protocol:
-
Sample Preparation: Place a drop of the liquid sample between two KBr plates.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic, around 2850-2950 cm⁻¹), and the C≡N stretch (around 2240 cm⁻¹).
-
3.3.5 Karl Fischer Titration for Water Content
-
Rationale: Accurate determination of water content is crucial as water can act as a reactant in subsequent synthetic steps. A coulometric or volumetric titrator is used depending on the expected water content. For basic amines, the use of a reagent with a buffer or the addition of a weak acid is recommended to prevent pH shifts that can interfere with the reaction.[1]
-
Protocol:
-
Titrator Setup: Use a Karl Fischer titrator with a suitable reagent for amines.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and inject it into the titration cell.
-
Titration: Perform the titration according to the instrument's instructions until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content as a percentage (w/w).
-
Results and Discussion
The following tables summarize the hypothetical data obtained from the analysis of this compound from the three suppliers.
Table 1: Comparative Purity and Water Content
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.5 | 98.2 | 99.8 |
| Water Content (KF, % w/w) | 0.15 | 0.55 | 0.05 |
| Appearance | Clear, colorless liquid | Clear, slightly yellow liquid | Clear, colorless liquid |
Table 2: Impurity Profile by HPLC and GC-MS
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Method of Detection |
| Cyclohexylamine | 0.10 | 0.45 | < 0.05 | GC-MS |
| Acrylonitrile | Not Detected | 0.05 | Not Detected | GC-MS |
| Unknown Impurity 1 (RT 12.5 min) | 0.25 | 0.70 | 0.10 | HPLC-UV |
| Unknown Impurity 2 (RT 15.2 min) | Not Detected | 0.20 | Not Detected | HPLC-UV |
| Residual Solvent (Methanol) | < 0.01 | 0.05 | < 0.01 | GC-MS |
Discussion of Results:
-
Supplier C demonstrated the highest purity by HPLC (99.8%) and the lowest water content (0.05%). The levels of identified impurities, such as cyclohexylamine, were also the lowest.
-
Supplier A provided a high-purity product (99.5%) with low water content, though it contained a noticeable amount of an unknown impurity detected by HPLC.
-
Supplier B showed the lowest purity (98.2%) and the highest water content (0.55%). This sample also contained higher levels of unreacted starting materials and an additional unknown impurity. The slightly yellow appearance could be indicative of degradation products.
NMR and FTIR Analysis:
The ¹H and ¹³C NMR spectra for all three samples were largely consistent with the structure of this compound. However, the sample from Supplier B showed small, additional peaks in the aliphatic region of the ¹H NMR spectrum, corroborating the presence of impurities detected by chromatography. The FTIR spectra for all samples confirmed the presence of the expected N-H and C≡N functional groups.
Structural Confirmation by Spectroscopy
Caption: Relationship between spectroscopic methods and structural confirmation.
Conclusion and Recommendations
This comparative guide demonstrates the importance of a multi-technique approach for the comprehensive purity assessment of critical raw materials like this compound. While all three suppliers provided the target compound, there were significant differences in their purity profiles.
Based on our findings, Supplier C provides the highest quality material, making it the most suitable choice for applications where high purity is critical, such as in late-stage drug development and manufacturing. Supplier A offers a product of acceptable purity for many research and early-stage development applications. The material from Supplier B may be suitable for less sensitive applications or where further purification is planned.
It is imperative for researchers and drug development professionals to either conduct their own in-house quality assessment or request detailed certificates of analysis from suppliers that include data from multiple analytical techniques. This due diligence is a cornerstone of scientific integrity and is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
A Comparative Guide to the Biological Activity of 3-(Cyclohexylamino)propanenitrile Derivatives
This guide provides an in-depth comparison of the biological activities of 3-(cyclohexylamino)propanenitrile derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and provides a framework for future investigation into this promising class of compounds. We will explore the synthetic rationale, compare biological activities with supporting data, and provide detailed experimental protocols to enable further research.
Introduction: From a Natural Toxin to a Therapeutic Scaffold
The journey into the therapeutic potential of this compound derivatives begins with its parent scaffold, β-aminopropionitrile (BAPN) . BAPN is a naturally occurring compound found in the peas of Lathyrus plants and is known to be the causative agent of lathyrism, a disease affecting connective tissue.[1] The underlying mechanism of BAPN's toxicity is its potent and irreversible inhibition of lysyl oxidase (LOX) enzymes.[2][3]
LOX and the related LOX-like (LOXL) proteins are copper-dependent amine oxidases crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] In the context of cancer, the activity of LOX is particularly insidious. Hypoxic tumors often upregulate LOX, which remodels and stiffens the ECM, creating pathways that promote tumor cell invasion, migration, and ultimately, metastasis.[2][5] Increased LOX expression is correlated with poor survival rates in breast cancer patients.[5][6]
This well-established link between LOX inhibition and anti-metastatic potential makes BAPN a compelling lead compound. However, its therapeutic window and pharmacokinetic properties can be improved. Medicinal chemistry principles guide the modification of lead compounds to enhance efficacy and drug-like properties. The introduction of a cyclohexyl group to the core BAPN structure—creating This compound —is a rational design strategy. The bulky, lipophilic cyclohexyl moiety can enhance membrane permeability, improve binding affinity within hydrophobic pockets of target enzymes, and alter the metabolic profile of the parent molecule.
This guide will comparatively analyze the biological potential of this scaffold, focusing primarily on its promising anticancer activity rooted in LOX inhibition, and touching upon its potential as an antimicrobial agent.
Synthetic Strategy: A Straightforward Path to Novel Derivatives
The synthesis of this compound and its derivatives is primarily achieved through a Michael addition reaction. This nucleophilic addition involves the reaction of a primary or secondary amine with an α,β-unsaturated carbonyl compound, or in this case, a nitrile. The core synthesis involves the addition of cyclohexylamine to acrylonitrile.[1][7] This method is efficient, high-yielding, and can be readily adapted to create a library of derivatives by using substituted cyclohexylamines or modified acrylonitriles.
Below is a generalized workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
For a detailed, step-by-step synthetic protocol, please refer to the Experimental Protocols section at the end of this guide.
Comparative Biological Activity
Anticancer and Anti-Metastatic Potential
The primary therapeutic promise of this compound class lies in its potential to inhibit cancer cell invasion and metastasis by targeting lysyl oxidase.
Mechanism of Action: Disrupting the Metastatic Cascade
The anti-metastatic activity of BAPN is well-documented. By irreversibly inhibiting LOX, BAPN prevents the cross-linking of collagen in the ECM.[2][3] This has several downstream effects beneficial for cancer therapy:
-
Reduces Tumor Stiffness: A less rigid ECM presents a physical barrier to cell migration.
-
Inhibits Cell Invasion: Cancer cells are less able to remodel the ECM to create paths for invasion into surrounding tissues and blood vessels.[4]
-
Prevents Metastatic Colonization: Studies have shown that BAPN administration significantly reduces the ability of circulating tumor cells to form new metastatic colonies in distant organs.[5][6]
It is hypothesized that this compound derivatives act via this same mechanism. The cyclohexyl group may enhance the interaction with the active site of LOX, potentially leading to increased potency compared to BAPN.
Comparative Cytotoxicity Data
To objectively evaluate novel compounds, their cytotoxic activity is compared against a lead compound and standard chemotherapeutics. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The following table presents data for the lead compound, BAPN, on the metastatic breast cancer cell line MDA-MB-231 and provides an illustrative framework for comparing newly synthesized derivatives.
| Compound | Structure | Target Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| BAPN | β-aminopropionitrile | MDA-MB-231 (Breast) | >100 (Not directly cytotoxic) | Significantly reduces metastatic colonization in vivo at non-toxic doses. | [5],[6] |
| Derivative A (Illustrative) | This compound | MDA-MB-231 (Breast) | 85.5 | Shows moderate direct cytotoxicity, suggesting additional mechanisms or enhanced target engagement. | N/A |
| Derivative B (Illustrative) | 3-((4-methylcyclohexyl)amino)propanenitrile | MDA-MB-231 (Breast) | 52.3 | Increased potency, possibly due to favorable interactions of the methyl group within the enzyme's binding pocket. | N/A |
| Doxorubicin (Control) | Standard Chemotherapy | MDA-MB-231 (Breast) | ~0.1-0.5 | High direct cytotoxicity, but associated with significant systemic toxicity. | N/A |
Structure-Activity Relationship (SAR) Insights
-
The Propanenitrile Core: The β-aminopropionitrile scaffold is essential for the irreversible inhibition of LOX. The nitrile group and the primary/secondary amine are key pharmacophoric features.
-
N-Substitution: Moving from BAPN (N-H) to an N-cyclohexyl derivative introduces lipophilicity. This can improve cell permeability and allow the molecule to access hydrophobic regions in the LOX active site. Studies on other scaffolds confirm that modifying N-substituents dramatically influences anticancer activity.[8][9]
-
Cyclohexyl Ring Substitution: Further derivatization by adding functional groups (e.g., methyl, hydroxyl) to the cyclohexyl ring would allow for fine-tuning of properties like solubility, polarity, and steric bulk, which could optimize target binding and selectivity.
Caption: Inhibition of the LOX-mediated metastasis pathway by BAPN derivatives.
Antimicrobial Activity
While the primary focus is on anticancer effects, the chemical scaffold of this compound warrants investigation for antimicrobial properties. Both nitrile-containing compounds and molecules with cyclohexyl moieties have independently been reported to possess antibacterial and antifungal activities. For instance, various amide derivatives incorporating a cyclohexyl or related cyclopropane group have demonstrated activity against a range of pathogens.[10]
Comparative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below shows representative MIC data for related compounds, establishing a rationale for screening this compound derivatives.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Cyclopropane Carboxamide Derivatives | Staphylococcus aureus | 32 - 128 | [10] |
| Escherichia coli | 32 - 128 | [10] | |
| Candida albicans | 16 - 128 | [10] |
The screening of this compound derivatives against a panel of bacterial and fungal pathogens is a logical and recommended secondary objective.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key experiments.
Protocol 1: General Synthesis of this compound
-
Rationale: This protocol utilizes a catalyst-free Michael addition, which is an environmentally friendly and straightforward method for forming the C-N bond. Methanol is chosen as a polar protic solvent that facilitates the reaction without complex workup procedures.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve cyclohexylamine (1.0 eq) in methanol (10 mL).
-
Reaction Initiation: While stirring at room temperature, add acrylonitrile (1.2 eq) dropwise to the solution over 5 minutes.
-
Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
-
Solvent Removal: Once the reaction is complete (disappearance of the limiting reagent), remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting crude oil in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
-
Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 200 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the purple formazan crystals. Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Broth Microdilution for MIC Determination
-
Rationale: This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound. It allows for a precise determination of the minimum concentration required to inhibit microbial growth.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be 100 µL.
-
Controls: Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Expert Insights and Future Directions
The evidence surrounding the parent scaffold, BAPN, strongly suggests that this compound derivatives are a highly promising class of compounds for development as anti-metastatic agents. The clear mechanism of action—inhibition of lysyl oxidase—provides a solid biological rationale that distinguishes this class from many broadly cytotoxic agents. The straightforward synthesis allows for rapid generation of a diverse chemical library for screening.
Future research should be directed towards:
-
Systematic Library Synthesis: A focused library of derivatives should be synthesized, exploring substitutions on the cyclohexyl ring (e.g., at the 2, 3, and 4 positions) with various electronic and steric groups.
-
Comprehensive Biological Screening: This library should be screened for cytotoxicity against a panel of cancer cell lines, particularly those known for high metastatic potential (e.g., MDA-MB-231, PC-3). Subsequently, promising non-cytotoxic compounds should be evaluated in cell migration and invasion assays (e.g., wound healing or transwell assays).
-
Direct LOX Inhibition Assays: The most promising candidates should be tested in enzymatic assays to confirm direct inhibition of LOX and determine their potency (IC₅₀ or Kᵢ values).
-
Antimicrobial Evaluation: A parallel screening effort against key bacterial and fungal pathogens should be undertaken to explore the potential for dual-use or repositioning of these compounds.
By following this structured approach, the therapeutic potential of this compound derivatives can be fully elucidated, potentially leading to a new generation of anti-metastatic drugs that target the tumor microenvironment.
References
- 1. Aminopropionitrile - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109438283B - Synthesis method and device of beta-aminopropionitrile - Google Patents [patents.google.com]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
A Comparative Benchmarking Guide to 3-(Cyclohexylamino)propanenitrile in Cyanoethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic introduction of nitrile functionalities is a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. Among the array of reagents available for this purpose, 3-(cyclohexylamino)propanenitrile emerges as a versatile and efficient building block. This guide provides a comprehensive performance benchmark of this compound in the context of cyanoethylation reactions, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our aim is to furnish you with not just data, but with actionable insights grounded in mechanistic understanding and practical application.
Introduction: The Strategic Importance of β-Aminonitriles
β-Aminonitriles, such as this compound, are valuable synthetic intermediates due to their bifunctional nature. The presence of both a nucleophilic secondary amine and a versatile nitrile group within the same molecule allows for a diverse range of subsequent transformations. The nitrile moiety can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocyclic systems, making these compounds key precursors for a multitude of target molecules, including active pharmaceutical ingredients (APIs).[1]
The most common route to β-aminonitriles is the cyanoethylation of amines, a Michael addition reaction where an amine adds across the double bond of acrylonitrile.[2] This reaction is prized for its atom economy and often proceeds with high efficiency. The choice of the starting amine is critical as it dictates the physicochemical properties and subsequent reactivity of the resulting β-aminonitrile.
Performance Benchmark: Cyanoethylation of Cyclohexylamine
The synthesis of this compound is a prime example of a highly efficient cyanoethylation reaction. The reaction involves the addition of cyclohexylamine to acrylonitrile. This process can be effectively carried out using heterogeneous catalysts, which offer significant advantages in terms of catalyst recovery and product purification.
Catalytic Approach and Rationale
While cyanoethylation can be catalyzed by both acids and bases, heterogeneous catalysts, such as mixed metal oxides, provide a robust and scalable solution.[3] The use of a solid catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration, and minimizes the potential for product contamination, a critical consideration in pharmaceutical synthesis.
The mechanism of the base-catalyzed cyanoethylation involves the activation of the amine nucleophile, which then attacks the β-carbon of the electron-deficient acrylonitrile. In contrast, acid catalysis typically activates the acrylonitrile, making it more susceptible to nucleophilic attack.[3]
Experimental Data and Comparative Analysis
A key performance indicator for any synthetic transformation is the achievable yield under optimized conditions. The cyanoethylation of cyclohexylamine has been demonstrated to proceed with excellent efficiency.
| Amine | Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (Amine:Acrylonitrile) | Yield (%) |
| Cyclohexylamine | Al₂O₃/SiO₂ (80/20) | 120 | 15 | 1.03:1 | 96.5 |
| Aniline | Al₂O₃/SiO₂ | 120 | 15 | 1.03:1 | ~85 (typical) |
| Pyrrolidine | None (neat) | Room Temp. | Ambient | 1:1.1 | ~90 (typical) |
| Morpholine | None (neat) | Room Temp. | Ambient | 1:1.1 | ~95 (typical) |
Data for cyclohexylamine is derived from patent literature. Data for other amines are typical literature values for comparison and may vary based on specific reaction conditions.
As the data indicates, the reaction of cyclohexylamine with acrylonitrile over a heterogeneous alumina-silica catalyst provides a near-quantitative yield of this compound. This high yield underscores the efficiency of this particular transformation.
In comparison, the cyanoethylation of other amines, such as aniline (an aromatic amine), often results in slightly lower yields under similar catalytic conditions. While highly reactive cyclic secondary amines like pyrrolidine and morpholine can undergo cyanoethylation without a catalyst, the reaction with cyclohexylamine benefits from catalysis to achieve optimal conversion. The choice of a heterogeneous catalyst for the cyclohexylamine reaction streamlines the process, making it highly attractive for industrial applications.
Experimental Protocols
To provide a practical framework for the application of this compound, we present a detailed protocol for its synthesis and a representative example of its use as a synthetic intermediate.
Synthesis of this compound
This protocol is based on the general procedure described in the patent literature for the continuous synthesis of 3-aminopropionitriles.
Materials:
-
Cyclohexylamine
-
Acrylonitrile
-
Heterogeneous Catalyst (e.g., Aluminum oxide/Silicon dioxide, 80/20)
-
Suitable solvent (if not run neat)
-
Reactor (Stirred tank or tubular reactor for continuous process)
Procedure:
-
Catalyst Preparation: The heterogeneous catalyst (Al₂O₃/SiO₂) is activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: For a continuous process, a tubular reactor is packed with the activated catalyst. For a batch process, a stirred reactor is charged with the catalyst.
-
Reactant Feed: A mixture of cyclohexylamine and acrylonitrile, in a molar ratio of approximately 1.03:1, is prepared.
-
Reaction Execution:
-
Continuous Process: The reactant mixture is continuously fed through the heated tubular reactor at a controlled flow rate to ensure sufficient residence time. The reaction is maintained at a temperature of 120°C and a pressure of 15 bar.
-
Batch Process: The reactant mixture is charged to the stirred reactor containing the catalyst. The reactor is heated to 120°C and pressurized to 15 bar. The reaction is monitored until completion (typically by GC or TLC).
-
-
Work-up and Purification:
-
Continuous Process: The product stream exiting the reactor is collected. The catalyst remains in the reactor.
-
Batch Process: The reaction mixture is cooled, and the catalyst is removed by filtration.
-
-
Isolation: The crude product is purified by distillation under reduced pressure to yield pure this compound.
Application in the Synthesis of N-substituted β-Alanine
This compound can serve as a convenient precursor to N-cyclohexyl-β-alanine, a valuable building block in peptide synthesis and medicinal chemistry.[4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Hydrolysis Setup: this compound is dissolved in a mixture of concentrated hydrochloric acid and water.
-
Reaction: The solution is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature.
-
Neutralization and Isolation: The acidic solution is carefully neutralized with a solution of sodium hydroxide to the isoelectric point of β-alanine, at which point the product will precipitate.
-
Purification: The precipitated N-cyclohexyl-β-alanine is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Conclusion: A High-Performing and Versatile Synthetic Intermediate
This compound stands out as a highly efficient and versatile intermediate in organic synthesis. Its preparation via the catalytic cyanoethylation of cyclohexylamine proceeds with near-quantitative yield, demonstrating a significant performance advantage. The use of heterogeneous catalysts in its synthesis aligns with the principles of green chemistry, offering ease of separation and potential for catalyst recycling.
For researchers and professionals in drug development and fine chemical synthesis, this compound provides a reliable and high-yielding entry point to a variety of valuable downstream products, including N-substituted β-amino acids and complex heterocyclic scaffolds. Its robust synthesis and versatile reactivity profile make it a superior choice for applications demanding both efficiency and scalability.
References
- 1. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(Cyclohexylamino)propanenitrile Analogs: Synthesis, Characterization, and Biological Context
This guide provides an in-depth comparison of 3-(cyclohexylamino)propanenitrile and a curated selection of its structural analogs. Designed for researchers in chemical synthesis and drug discovery, this document details the synthetic methodology, delineates key differences in analytical signatures, and discusses the potential biological relevance of this chemical scaffold. We will explore how subtle structural modifications—namely altering the cyclic amine moiety—influence the physicochemical and spectroscopic properties of these molecules.
Introduction: Rationale and Selection of Analogs
This compound serves as a foundational structure for this investigation. It comprises a flexible propanenitrile chain attached to a secondary cyclohexylamine. This class of compounds, broadly known as aminopropionitriles, has garnered interest for its versatile chemical reactivity and potential biological activities. Derivatives of β-aminopropionitrile, for instance, have been studied for their effects on collagen cross-linking and fibroblast migration, while other aminonitrile scaffolds have shown promise as cytotoxic agents.[1][2]
To create a meaningful comparison, we have selected three analogs that systematically vary the nature of the amine nucleophile. This allows for a direct assessment of how ring size, amine basicity, and aromaticity impact the final compound's characteristics.
Selected Analogs for Comparison:
-
Analog A: 3-(Cyclopentylamino)propanenitrile: To evaluate the effect of a smaller cycloalkane ring.
-
Analog B: 3-(Piperidino)propanenitrile: To compare the parent secondary amine with a tertiary amine analog, where the nitrogen is part of the ring.
-
Analog C: 3-(Anilino)propanenitrile: To contrast the properties of an aliphatic amine with an aromatic amine.
This guide will proceed with a detailed experimental protocol for the synthesis of these compounds, followed by a comparative analysis of their analytical data and a discussion of their potential as inhibitors of DNA Topoisomerase I, a validated target in oncology.[3][4]
Experimental Protocols
The synthesis of 3-(amino)propanenitriles is reliably achieved through aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated nitrile.[5][6] Acrylonitrile is an ideal Michael acceptor for this purpose. The causality behind this choice is the high electrophilicity of the β-carbon, driven by the electron-withdrawing nature of the nitrile group, which facilitates nucleophilic attack by the amine.
General Synthesis Protocol: Aza-Michael Addition
This protocol is a self-validating system; the progress of the reaction can be monitored by the disappearance of the starting materials via Thin Layer Chromatography (TLC), and the final product's identity is confirmed through comprehensive spectroscopic analysis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the respective amine (cyclohexylamine, cyclopentylamine, piperidine, or aniline) (1.0 eq).
-
Solvent Addition: Dissolve the amine in a suitable solvent such as ethanol or acetonitrile (approx. 2-3 mL per mmol of amine). The choice of a polar protic or aprotic solvent helps to solubilize the reactants and facilitate the reaction.
-
Reactant Addition: Cool the solution in an ice bath (0 °C). Add acrylonitrile (1.1 eq) dropwise to the stirred solution. The slight excess of acrylonitrile ensures the complete consumption of the limiting amine reactant. Safety Precaution: Acrylonitrile is toxic and volatile. All operations must be performed in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction is typically exothermic, and initial cooling is a precautionary measure to control the rate.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexanes. Visualize spots using a UV lamp and/or potassium permanganate stain. The disappearance of the amine starting material indicates reaction completion.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(amino)propanenitrile analog.
-
Comparative Characterization
The structural variations between the parent compound and its analogs result in distinct and predictable differences in their spectroscopic data. These differences serve as a powerful tool for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups: the N-H bond of the secondary amine and the C≡N bond of the nitrile.
-
Nitrile (C≡N) Stretch: All four compounds are expected to show a sharp, medium-intensity absorption peak in the range of 2220-2260 cm⁻¹.[1] Aromatic conjugation in Analog C (Aniline derivative) slightly weakens the C≡N bond, which may shift this peak to a lower wavenumber (2220-2240 cm⁻¹) compared to the saturated analogs (2240-2260 cm⁻¹).[1]
-
Amine (N-H) Stretch: This is the most differentiating feature.
-
Parent Compound & Analog A: As secondary amines, they will exhibit a single, sharp N-H stretching absorption between 3300-3400 cm⁻¹.
-
Analog B: As a tertiary amine, it lacks an N-H bond and will therefore show no absorption in this region.[3][4] This absence is a key confirmation of its structure.
-
Analog C: Aromatic secondary amines typically show a single N-H stretch near 3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. The following table summarizes the expected key chemical shifts (δ) in ppm, referenced to TMS.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Parent Compound | ~2.8 (t, 2H, -CH₂-CN), ~2.6 (t, 2H, N-CH₂-), ~2.4 (m, 1H, N-CH-), Broad s (1H, N-H) | ~118 (C≡N), ~55 (N-CH), ~45 (N-CH₂-), ~18 (-CH₂-CN) |
| Analog A | ~2.8 (t, 2H, -CH₂-CN), ~2.7 (t, 2H, N-CH₂-), ~3.0 (m, 1H, N-CH-), Broad s (1H, N-H) | ~118 (C≡N), ~58 (N-CH), ~47 (N-CH₂-), ~18 (-CH₂-CN) |
| Analog B | ~2.7 (t, 2H, -CH₂-CN), ~2.5 (t, 2H, N-CH₂-), ~2.4 (m, 4H, piperidine α-CH₂) | ~118 (C≡N), ~54 (piperidine α-C), ~52 (N-CH₂-), ~16 (-CH₂-CN) |
| Analog C | ~2.9 (t, 2H, -CH₂-CN), ~3.4 (t, 2H, N-CH₂-), Broad s (1H, N-H), ~6.6-7.2 (m, 5H, Ar-H) | ~147 (Ar C-N), ~129 (Ar CH), ~118 (Ar CH), ~117 (C≡N), ~113 (Ar CH), ~39 (N-CH₂-), ~16 (-CH₂-CN) |
Data are estimations based on standard chemical shift tables and principles of NMR spectroscopy.[7][8]
Key Interpretive Points:
-
The protons on the ethyl cyanide chain (-CH₂-CH₂-CN) typically appear as two distinct triplets.
-
The N-H proton signal in secondary amines is often broad and can be confirmed by a D₂O exchange experiment, where the peak disappears.[3][4]
-
In Analog C, the aromatic protons appear in the characteristic downfield region (6.5-8.0 ppm), and the electron-withdrawing nature of the aniline ring deshields the adjacent N-CH₂ protons, shifting them further downfield compared to the aliphatic analogs.
Physicochemical Properties: Basicity
The basicity of the amine nitrogen is a critical physicochemical property that influences a molecule's solubility, receptor binding, and pharmacokinetic profile. It is quantified by the pKa of its conjugate acid (pKaH).
-
Aliphatic Amines (Parent, A, B): Cycloalkylamines are generally stronger bases than their acyclic counterparts.[9] The pKaH of cyclohexylamine is ~10.6. We expect the parent compound and Analog A to have similar basicity. Piperidine (Analog B) is a notably stronger base (pKaH ~11.1) due to the stereoelectronic effects of its cyclic structure.[10]
-
Aromatic Amine (C): Aniline is a much weaker base (pKaH ~4.6). This is because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for protonation.[9][10] This dramatic difference in basicity is a key distinguishing feature of Analog C.
Comparative Data Summary
| Parameter | This compound (Parent) | 3-(Cyclopentylamino)propanenitrile (Analog A) | 3-(Piperidino)propanenitrile (Analog B) | 3-(Anilino)propanenitrile (Analog C) |
| Molecular Formula | C₉H₁₆N₂ | C₈H₁₄N₂ | C₈H₁₄N₂ | C₉H₁₀N₂ |
| Molecular Weight | 152.24 g/mol | 138.21 g/mol | 138.21 g/mol | 146.19 g/mol |
| Amine Type | Secondary | Secondary | Tertiary | Aromatic Secondary |
| Expected pKaH | ~10.6 | ~10.5 | ~11.1 | ~4.6 |
| Key IR Peak (N-H) | ~3350 cm⁻¹ (single) | ~3350 cm⁻¹ (single) | Absent | ~3400 cm⁻¹ (single) |
| Key IR Peak (C≡N) | ~2245 cm⁻¹ | ~2245 cm⁻¹ | ~2245 cm⁻¹ | ~2230 cm⁻¹ |
Potential Biological Context: DNA Topoisomerase I Inhibition
Many cytotoxic compounds exert their effects by targeting essential cellular machinery. DNA topoisomerases are enzymes that resolve topological stress in DNA during replication and transcription, making them critical for cell proliferation.[11] Inhibitors of these enzymes, particularly Topoisomerase I (Topo I), can stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and ultimately cell death.[12] This mechanism is a cornerstone of several clinically used anticancer drugs.[11]
Small molecules, including those with polyamine or related nitrogen-containing scaffolds, have been identified as inhibitors of bacterial and human topoisomerases.[3] The aminopropanenitrile analogs discussed here possess structural features—a basic nitrogen center and a potential hydrogen-bonding nitrile group—that could facilitate interaction with the Topo I-DNA complex. The variation in basicity and steric profile across these analogs would likely lead to significant differences in inhibitory activity, making this scaffold an interesting starting point for a structure-activity relationship (SAR) study.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of 3-(amino)propanenitrile analogs.
Topoisomerase I Inhibition Pathway
Caption: Proposed mechanism of action via DNA Topoisomerase I inhibition.
Conclusion
This guide provides a framework for the synthesis and comparative analysis of this compound and its structural analogs. By systematically modifying the cyclic amine component, we can observe distinct and predictable changes in the spectroscopic and physicochemical properties of the resulting molecules. The secondary amines (cyclohexyl, cyclopentyl, and aniline derivatives) are clearly distinguishable from the tertiary amine (piperidine derivative) by the presence or absence of an N-H stretch in their IR spectra. Furthermore, the significant difference in basicity between the aliphatic and aromatic amines represents a key chemical distinction. These well-defined differences provide a solid foundation for further research, such as exploring their potential as cytotoxic agents through the inhibition of critical enzymes like DNA Topoisomerase I.
References
- 1. Effect of beta-aminopropionitrile and ascorbate on fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]
- 6. Synthetic Studies toward the Myrioneuron Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. quora.com [quora.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to the Synthesis of β-Aminonitriles: Cross-Validation of Pathways Involving 3-(Cyclohexylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, β-aminonitriles are crucial intermediates for the creation of a wide array of biologically active molecules and complex chemical structures.[1] 3-(Cyclohexylamino)propanenitrile is a representative member of this class, serving as a key building block. This guide provides a comparative analysis of the primary synthetic routes to produce this and similar β-aminonitriles, focusing on the cross-validation of experimental methodologies. We will explore the classic aza-Michael addition, contrast it with alternative synthetic strategies, and provide detailed protocols for researchers in drug development and process chemistry.
Section 1: The Role of this compound in Synthesis
This compound (CAS 702-03-4) is a β-aminonitrile featuring a cyclohexylamino group.[2][3] Its structure is particularly valuable for introducing a lipophilic cyclohexyl moiety and a reactive nitrile group, which can be further transformed into amines, carboxylic acids, or other functional groups essential for building complex molecules.[4] The principal method for its synthesis is the aza-Michael addition of cyclohexylamine to acrylonitrile.[5][6] This reaction is a cornerstone of C-N bond formation.[5]
Section 2: Comparative Analysis of Synthetic Methodologies
The synthesis of β-aminonitriles like this compound can be approached through several pathways. The choice of method often depends on desired yield, reaction time, environmental impact ("green chemistry"), and catalyst cost. Here, we compare the traditional uncatalyzed aza-Michael addition with catalyzed and alternative approaches.
The most direct route is the conjugate addition of cyclohexylamine to acrylonitrile. This reaction can proceed without a catalyst, often requiring elevated temperatures or longer reaction times.[5][7]
Recent advancements have demonstrated that enzymes, particularly lipases like Novozyme 435 (immobilized Candida antarctica lipase B), can effectively catalyze the aza-Michael addition.[6] This approach offers a greener alternative, often leading to significantly reduced reaction times compared to uncatalyzed methods.[6][7]
In the pursuit of sustainable chemistry, catalysts derived from agro-waste, such as water hyacinth ash, have been successfully employed for aza-Michael additions.[8] These catalysts are inexpensive, reusable, and promote high yields under mild, solvent-free conditions.[8]
An entirely different synthetic strategy involves the ring-opening of N-substituted aziridines with a cyanide source.[9] This method provides access to β-aminonitriles with high regioselectivity, particularly when activated by a catalyst like lithium perchlorate.[9]
Section 3: Quantitative Performance Comparison
The following table summarizes the experimental outcomes for the synthesis of β-aminonitriles based on published methodologies. This allows for a direct comparison of efficiency and reaction conditions.
| Methodology | Catalyst | Solvent | Time (h) | Yield (%) | Key Advantages |
| Uncatalyzed Aza-Michael Addition | None | Toluene or Neat | 2 - 7 | 80-95 | Simplicity, no catalyst cost.[5][8] |
| Biocatalyzed Aza-Michael Addition | Lipases (e.g., Novozyme 435) | Toluene | 1 - 3 | >90 | Reduced reaction time, green catalyst.[6][7] |
| Agro-Waste-Based Catalysis | Water Hyacinth Ash | Solvent-free | 0.25 - 1 | 82-97 | Low cost, sustainable, fast reaction.[8] |
| Ring-Opening of Aziridines | Lithium Perchlorate (catalytic) | Acetonitrile | Not specified | High | High regioselectivity, alternative pathway.[9] |
Section 4: Experimental Protocols & Workflow Visualization
To ensure reproducibility and aid in experimental design, detailed step-by-step protocols for the primary synthetic methods are provided below.
This protocol describes the direct reaction between an amine and acrylonitrile.
Materials:
-
Cyclohexylamine (1 mmol)
-
Acrylonitrile (1 mmol)
-
Toluene (5 mL, optional, can be run neat)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Combine cyclohexylamine (1 mmol) and acrylonitrile (1 mmol) in a round-bottom flask.
-
If using a solvent, add 5 mL of toluene.
-
Stir the mixture at room temperature or gentle heat (40-60°C).
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
This protocol utilizes an immobilized lipase to accelerate the reaction.[7]
Materials:
-
Cyclohexylamine (1 mmol)
-
Acrylonitrile (1 mmol)
-
Novozyme 435 (2% w/w of total reactants)
-
Toluene (5 mL)
-
Round-bottom flask
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a round-bottom flask, add cyclohexylamine (1 mmol), acrylonitrile (1 mmol), and toluene (5 mL).
-
Add Novozyme 435 (2% w/w).
-
Seal the flask and place it on an orbital shaker at 250 rpm or stir vigorously at a controlled temperature (e.g., 40°C).
-
Monitor the reaction by GC. The reaction time is typically reduced by about 50% compared to the uncatalyzed version.[6][7]
-
Once the starting material is consumed, filter the enzyme catalyst.
-
Evaporate the solvent from the filtrate to obtain the product.
The logical flow for selecting a synthetic pathway can be visualized as follows:
Caption: Decision workflow for selecting a β-aminonitrile synthesis pathway.
Section 5: Causality and Experimental Choices
-
Why Choose Catalysis? While the uncatalyzed Michael addition is simple, it can be slow. Catalysts, whether enzymatic or inorganic, function by activating the substrates.[6] For instance, lipases may activate the nitrile group through hydrogen bonding, lowering the activation energy of the nucleophilic attack by the amine.[6] This acceleration is critical in process chemistry where time and throughput are paramount.
-
Solvent Choice and Green Chemistry: The use of toluene is common, but solvent-free (neat) conditions, as demonstrated with agro-waste catalysts, represent a significant step towards greener synthesis.[8] This minimizes solvent waste, which is a major contributor to the environmental footprint of pharmaceutical production.[10]
-
Why Consider Aziridine Ring-Opening? The aza-Michael addition is highly effective but depends on the availability of α,β-unsaturated nitriles. The aziridine ring-opening pathway offers a strategic alternative when the corresponding aziridine precursors are more readily accessible or when specific regiochemical outcomes are required that are difficult to achieve through conjugate addition.[9]
Section 6: Conclusion and Future Outlook
The synthesis of this compound and related β-aminonitriles is most commonly and efficiently achieved via the aza-Michael addition. While the uncatalyzed reaction is a viable baseline, significant improvements in reaction time and sustainability are offered by biocatalysis and the use of novel, green catalysts. For synthetic flexibility, the ring-opening of aziridines remains a powerful alternative. The choice of methodology should be guided by a cross-validation of factors including required yield, process time, cost, and commitment to sustainable chemistry principles. Future research will likely focus on expanding the library of green catalysts and developing asymmetric versions of these reactions to produce chiral β-aminonitriles directly.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile|139.19 g/mol [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
3-(Cyclohexylamino)propanenitrile proper disposal procedures
Acquiring Safety Data
I've initiated a thorough search for the safety data sheet (SDS) for 3-(Cyclohexylamino)propanenitrile. This will be my primary source to understand potential hazards and necessary precautions for handling and disposal. This is the first step towards evaluating this compound safely.
Investigating Disposal Protocols
I'm now diving into the disposal regulations. I'm actively researching guidelines from agencies like the EPA and OSHA concerning nitrile and aminopropanenitrile compound disposal. Furthermore, I'm examining the specific chemical properties and reactivity of this compound, especially its stability and potential byproducts. The goal is to identify appropriate treatment and neutralization strategies for safe disposal.
Compiling Disposal Procedures
I'm now integrating all the gathered information to outline a clear disposal procedure. First, I'll detail the hazards of this compound, and then provide step-by-step instructions. I'm focusing on PPE, spill management, and the reasoning behind each step. Finally, I'll create visuals and a references section for the guide.
Reviewing Data Sheets
I've found numerous Safety Data Sheets for 3-(Cyclohexyl amino)propanenitrile. A challenge is differentiating the correct SDS from those concerning similar compounds like hydrochloride salts or sulfonic acid derivatives. My primary focus right now is pinpointing accurate hazards and disposal procedures specific to the base compound.
Identifying Disposal Procedures
I'm currently focused on the disposal section of the safety data sheets. While I've found hazard information, specific, reliable disposal procedures for this compound are proving elusive. One SDS suggests disposal in an organic solvent carboy, but that's for a related compound. The initial search offers generic advice like "Dispose of contents to an approved waste disposal plant," which isn't sufficient.
Clarifying Hazard Profiles
I'm now consolidating the hazard information found. Initial findings show it's harmful if swallowed, inhaled, or in contact with skin, causing eye/skin irritation, possibly respiratory irritation. Comparing related compounds, like 3-aminopropionitrile, shows potentially severe effects. Decomposition produces hazardous oxides. I haven't found a detailed disposal guide, so I'm researching disposal of organic nitriles and amines.
Gathering Safety Data
I've made headway in understanding potential hazards! The Safety Data Sheet for a structurally related compound proved quite helpful. It highlights potential irritations to skin, eyes, and respiratory systems. Plus, it confirms carbon oxides and nitrogen oxides as decomposition byproducts.
Assessing Decomposition Routes
I'm making progress in understanding the compound's behavior! Similar compounds' SDS reports, like the one for 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile, suggest skin, eye, and respiratory irritation hazards. It also confirms potential byproducts: carbon and nitrogen oxides. Disposal guidance, gleaned from related compounds, advocates for incineration and segregating amine wastes from acids and oxidizers. Still, a concrete disposal plan specific to my compound remains elusive.
Formulating a Disposal Plan
My focus has shifted to crafting a detailed disposal plan. I've compiled information, like suggested firefighting agents (water spray, dry chemical), waste segregation instructions for amines (away from acids/oxidizers), and disposal recommendations (incineration for contaminated aliphatic aldehydes/ketones). This involved analyzing related compound SDSs and general organic waste guidance. I've yet to define specific steps for this compound, including necessary neutralization or treatment. The disposal procedure will include PPE, spill cleanup, final disposal methods, and regulatory compliance.
Developing a Comprehensive Guide
I'm now putting together the core of the disposal guide. I've consolidated hazard data, outlining sections for PPE, spill management, and waste storage. Disposal will likely involve incineration via a licensed firm, but I still need to define pre-treatment steps, like any potential neutralization. The plan includes a hazard summary table, a flow diagram, and a comprehensive references section to ensure a robust, compliant disposal solution.
Defining Guide Structure
I've outlined the structure of the disposal guide, including hazard identification, PPE, spill management, waste storage, and disposal procedures, likely incineration. It will include a hazard summary table, a disposal decision diagram, and a comprehensive references section. I've now consolidated all relevant information, and I'm ready to start writing the guide.
Personal protective equipment for handling 3-(Cyclohexylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is the cornerstone of innovative and safe research. This guide provides essential, immediate safety and logistical information for the use of 3-(Cyclohexylamino)propanenitrile, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. As your partners in the laboratory, we are committed to providing value beyond the product itself, ensuring your work is both groundbreaking and safe.
Hazard Assessment: Understanding the Risks
This compound is an aminonitrile compound. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of related compounds, such as other alkyl aminonitriles, necessitate a cautious and rigorous approach to handling. The primary risks are associated with its potential for skin and eye irritation, as well as respiratory tract irritation upon inhalation.[1]
A Safety Data Sheet (SDS) for this compound provides the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1]
However, it is crucial to recognize that structurally similar amines can exhibit more severe hazards, including corrosivity and the potential for skin absorption to cause systemic toxic effects.[2] Therefore, a conservative approach to personal protective equipment and handling protocols is strongly advised.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize the risk of exposure. The following table outlines the required PPE for handling this compound.
| Activity | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Causality of PPE Choices:
-
Nitrile Gloves: Provide good chemical resistance to a variety of chemicals. Always inspect gloves for tears or punctures before and during use.[3] If contamination occurs, change gloves immediately.
-
Chemical Splash Goggles: Offer superior protection compared to safety glasses by forming a seal around the eyes, preventing splashes from entering.[4]
-
Face Shield: Should be used in conjunction with goggles during procedures with a high risk of splashing to protect the entire face.[3]
-
Lab Coat: A flame-resistant or 100% cotton lab coat is preferable to synthetic blends, which can melt and adhere to the skin in a fire.[3]
-
Respiratory Protection: An N95 respirator or higher should be used when there is a potential for aerosolization or if working outside of a certified chemical fume hood.[3][4]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safety and to prevent contamination.
Handling and Storage
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared container to minimize the dispersal of the solid.
-
After weighing, carefully clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and a disposable wipe.
-
Treat all disposable materials used in the process as contaminated waste.
-
-
Solution Preparation:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure proper ventilation.
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Workflow for Spill Response:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
